2,4-Dinitro-m-xylene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUSVHGZGPBZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209047 | |
| Record name | m-Xylene, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-02-1 | |
| Record name | 1,3-Dimethyl-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Xylene, 2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Xylene, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,4-Dinitro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2,4-Dinitro-m-xylene (1,3-Dimethyl-2,4-dinitrobenzene), a significant nitroaromatic compound. This document details its fundamental characteristics, methods for its synthesis and analysis, and insights into its reactivity and biological interactions. The information is presented to support research and development activities in chemistry and the life sciences.
Core Physical and Chemical Properties
This compound is a yellow crystalline solid that is a derivative of m-xylene.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [2][3][4] |
| Molecular Weight | 196.16 g/mol | [2][3][4] |
| Melting Point | 82-84 °C | [3][5] |
| Boiling Point | ~301.6 °C | [1][3] |
| Density | 1.346 ± 0.06 g/cm³ | [5] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and acetone. | [1] |
| CAS Number | 603-02-1 | [2][3] |
| InChI Key | XUUSVHGZGPBZLS-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Distinct signals for the methyl groups (around 2.6 ppm) and aromatic protons (between 8.5-9.0 ppm), with splitting patterns influenced by the nitro groups.[1] |
| IR Spectroscopy | Confirmatory peaks for the nitro groups, including asymmetric NO₂ stretching at approximately 1530 cm⁻¹ and symmetric stretching around 1350 cm⁻¹.[1] |
| Mass Spectrometry | The molecular ion peak can be observed, confirming the molecular weight of the compound.[1] |
Experimental Protocols
Synthesis of this compound via Nitration of m-Xylene
The most common method for synthesizing this compound is the direct nitration of m-xylene.
Materials:
-
m-Xylene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Dichloroethane (solvent)
-
Sodium Bicarbonate solution (dilute)
-
Dean-Stark apparatus
-
Two-necked round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 50 mmol of m-xylene and 10 ml of dichloroethane.
-
Heat the mixture to reflux temperature.
-
Slowly and continuously add 4.23 ml of 70% nitric acid over a period of 4 hours. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus.
-
After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Transfer the filtrate to a separatory funnel and wash it with a dilute sodium bicarbonate solution to neutralize and remove excess acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product, which is a mixture of dinitro-isomers, can be purified by fractional crystallization or chromatography.[1]
Purification by Fractional Crystallization
This method leverages the differences in solubility of the dinitro-m-xylene isomers in a specific solvent at varying temperatures.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly cool the solution to room temperature to allow for the crystallization of the desired isomer.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove impurities.
-
Dry the purified crystals in a vacuum oven.
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is an effective technique for analyzing the purity of this compound and for preparative separation of isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent reverse-phase column
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
Procedure:
-
Prepare a standard solution of purified this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product.
-
Set the HPLC parameters (flow rate, injection volume, detector wavelength).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample by comparing the retention time and peak area with the standard.
Chemical Reactivity
Reduction of Nitro Groups
The nitro groups of this compound can be reduced to form the corresponding amino derivatives, such as 2,4-diamino-m-xylene. This reduction can be challenging and may require prolonged reaction times with reagents like ammonium sulfide at elevated temperatures.
Condensation Reactions
This compound can undergo condensation reactions. For instance, it reacts with ethyl oxalate in the presence of a strong base like sodium ethoxide to form dinitro-m-xylylpyruvic acid.[1] This reaction typically occurs at one of the methyl groups.[1]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Plausible Metabolic Pathway
The biodegradation of this compound is expected to follow pathways similar to other nitroaromatic compounds like 2,4-Dinitrotoluene (DNT). Microorganisms can utilize it as a source of carbon and nitrogen. Aerobic degradation often starts with an oxidative step where a dioxygenase enzyme attacks the aromatic ring, leading to the release of a nitrite group and the formation of a catechol intermediate.[1] Anaerobic degradation typically involves the reduction of the nitro groups.
Caption: Plausible aerobic and anaerobic metabolic pathways for this compound.
References
CAS number and molecular structure of 2,4-Dinitro-m-xylene.
An In-depth Technical Guide to 2,4-Dinitro-m-xylene
This technical guide provides a comprehensive overview of this compound, also known as 1,3-dimethyl-2,4-dinitrobenzene. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this chemical compound.
Core Compound Information
CAS Number: 603-02-1[1][2][3][4][5]
Molecular Structure:
This compound is an aromatic compound characterized by a benzene ring substituted with two methyl groups at positions 1 and 3, and two nitro groups at positions 2 and 4.
Physicochemical and Pharmacokinetic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [2][3][4][5] |
| Molecular Weight | 196.16 g/mol | [1][2][3][4][5] |
| Melting Point | 82-84 °C | [5] |
| Boiling Point | 301.6 °C (Predicted) | [3][5] |
| Density | 1.346 ± 0.06 g/cm³ | [5] |
| LogP | 2.36 | [2] |
| PSA (Polar Surface Area) | 91.64 Ų | [5] |
| InChI Key | XUUSVHGZGPBZLS-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Synthesis of Dinitroxylenes via Nitration of Xylene
The production of this compound is achieved through the nitration of m-xylene. While specific process parameters can vary, the following protocol for the synthesis of a dinitro-xylene isomer from p-xylene provides a representative methodology for this type of reaction.[6]
Materials:
-
p-Xylene (or m-xylene for the target compound)
-
Nitric acid
-
Sulfuric acid
-
Water
-
Ethyl alcohol (for purification)
-
Reaction flask with agitator
-
Separating funnel
-
Heating and cooling apparatus
Procedure:
-
Preparation of the Nitrating Mixture: A mixed acid solution is prepared by combining nitric acid and sulfuric acid.
-
First Nitration (Mononitration): For the synthesis of the mononitro derivative, p-xylene is nitrated at approximately 30°C.[6] The mononitro-xylene can be used in the subsequent step without extensive purification.[6]
-
Second Nitration (Dinitration): The mononitro-xylene is added to a reaction flask and heated to a temperature 5-10°C below the target reaction temperature. The mixed acid is then added dropwise while stirring, allowing the temperature to rise to the desired value (e.g., 80°C for dinitro-p-xylene), where it is maintained for a specific duration (e.g., 0.5 hours).[6]
-
Work-up and Isolation: After the reaction, the mixture is poured into a separating funnel to remove the residual acid layer. The product-containing layer is then processed further.
-
Purification: The crude dinitro-xylene can be purified by crystallization. For instance, isomers of dinitro-p-xylene can be separated based on their differential solubility in cold ethyl alcohol.[6]
Signaling Pathways and Logical Relationships
The synthesis of this compound from m-xylene is a stepwise electrophilic aromatic substitution reaction. The methyl groups on the xylene ring direct the incoming nitro groups to specific positions. The following diagram illustrates the logical progression of this synthesis.
Caption: Synthetic pathway of this compound.
Applications and Reactivity
This compound serves as a significant intermediate in organic synthesis.[1] Its primary applications stem from the reactivity of the nitro groups.
-
Precursor to Amino Derivatives: The nitro groups can be reduced to form the corresponding amino compounds, such as 2,4-diamino-m-xylene.[1] This reduction can sometimes be challenging, requiring prolonged reaction times with reagents like ammonium sulfide at elevated temperatures.[1] These diamino derivatives are precursors to nitrogen-rich heterocyclic compounds.[1]
-
Condensation Reactions: The methyl groups can participate in condensation reactions. For example, it reacts with ethyl oxalate in the presence of a strong base to form a dinitro-m-xylylpyruvic acid.[1]
-
Environmental Relevance: As a nitroaromatic compound, this compound's environmental fate is of interest. Research has shown that it is biodegradable, with microorganisms capable of utilizing it as a source of carbon and nitrogen.[1] Aerobic degradation pathways for similar compounds often involve an initial oxidative step by a dioxygenase enzyme, leading to the release of a nitrite group.[1]
References
- 1. This compound | 603-02-1 | Benchchem [benchchem.com]
- 2. m-Xylene, 2,4-dinitro- | SIELC Technologies [sielc.com]
- 3. This compound | 603-02-1 | FD67702 | Biosynth [biosynth.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Analysis of the Solubility of 2,4-Dinitro-m-xylene in Common Organic Solvents
Introduction
2,4-Dinitro-m-xylene, a nitroaromatic compound, serves as a significant intermediate in the synthesis of various industrial and research chemicals, including dyes and polymers.[1] Its chemical formula is C8H8N2O4, and it is also known as 1,3-dimethyl-2,4-dinitrobenzene.[2] Understanding the solubility of this compound in different organic solvents is crucial for its purification, reaction control, and application development. This guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for solubility determination, and presents the data in a clear, accessible format for researchers, scientists, and professionals in drug development.
Quantitative Solubility Data
| Solvent Class | Common Solvents | Qualitative Solubility of this compound |
| Alcohols | Ethanol, Methanol | Soluble |
| Ethers | Diethyl Ether | Soluble[3] |
| Ketones | Acetone | Soluble |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |
| Chlorinated Solvents | Tetrachloroethylene | Soluble (as a nonpolar solvent for organic materials)[4] |
| Polar Aprotic Solvents | N/A | Data not readily available |
| Nonpolar Solvents | Hexane, Cyclohexane | Expected to have lower solubility |
Note: The term "soluble" is qualitative. For precise applications, experimental determination of solubility in g/100mL or mol/L at a specific temperature is recommended.
Experimental Protocol for Solubility Determination
The following is a generalized methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is a composite of standard laboratory practices.[5][6][7]
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath (e.g., water bath)
-
Micropipettes
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a test tube or vial. An excess is necessary to ensure the solution becomes saturated.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a constant temperature bath set to the desired temperature.
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the presence of undissolved solid.
-
-
Separation of Saturated Solution:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. To avoid transferring any solid particles, a syringe filter can be used.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent in a fume hood, using a gentle stream of air or nitrogen, or by placing it in a low-temperature oven or vacuum desiccator.
-
Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue of this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in grams per 100 mL of solvent or other appropriate units.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care as they are often flammable and volatile.[7]
-
This compound is a chemical that should be handled with caution; consult its Safety Data Sheet (SDS) before use.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. This compound | 603-02-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Environmental Fate and Biodegradation of 2,4-Dinitro-m-xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitro-m-xylene (2,4-DNX), a nitroaromatic hydrocarbon, is a compound of significant environmental interest due to its potential persistence and toxicity. As a derivative of xylene, it can be found in industrial effluents, particularly from manufacturing processes involving dyes, explosives, and other chemical intermediates. Understanding its environmental fate and the mechanisms of its biodegradation is crucial for developing effective bioremediation strategies and assessing its ecological risk. This technical guide provides an in-depth overview of the current knowledge on the environmental distribution, abiotic degradation, and microbial breakdown of this compound. Due to the limited specific data available for 2,4-DNX, this guide draws upon information from closely related and well-studied compounds, such as 2,4-dinitrotoluene (2,4-DNT), to infer its likely behavior in the environment.
Physicochemical Properties of this compound
The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | Neat | [1] |
| Water Solubility | Data not available for 2,4-DNX. For comparison, 2,4-DNT is sparingly soluble. | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | Data not available for 2,4-DNX. For comparison, the log K_ow_ of 2,4-DNT is 1.98. | |
| Vapor Pressure | Data not available for 2,4-DNX. | |
| Melting Point | 82.00 °C | |
| Boiling Point | 301.60 °C |
Environmental Fate
The environmental fate of this compound is determined by a combination of abiotic and biotic processes that lead to its transformation and degradation.
Abiotic Degradation
Hydrolysis: The carbon-nitrogen bonds of the nitro groups attached to the aromatic ring in compounds like 2,4-DNX are generally stable and not readily susceptible to hydrolysis under typical environmental conditions[3]. Therefore, hydrolysis is not considered a major abiotic degradation pathway for this compound.
Biotic Degradation
The primary mechanism for the removal of this compound from the environment is expected to be microbial degradation. Both aerobic and anaerobic pathways have been identified for the degradation of related nitroaromatic compounds.
Aerobic Biodegradation:
Under aerobic conditions, the biodegradation of nitroaromatic compounds can be initiated by two main enzymatic strategies:
-
Reductive Pathway: The initial step involves the reduction of one of the nitro groups to a nitroso and then a hydroxylamino group, which can be further reduced to an amino group. This pathway is common for many nitroaromatic compounds.
-
Oxidative Pathway: A dioxygenase enzyme can attack the aromatic ring, leading to the release of a nitrite group and the formation of a catechol intermediate. This catechol can then undergo ring cleavage, leading to intermediates that can enter central metabolic pathways.
Microorganisms from the genus Rhodococcus have been shown to be particularly effective in degrading nitroaromatic compounds. For instance, Rhodococcus species can utilize 2,4-dinitrophenol as a sole carbon and nitrogen source[3]. While specific studies on 2,4-DNX are scarce, it is plausible that similar enzymatic machinery could act on this compound.
Anaerobic Biodegradation:
Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro groups. This process is often faster than aerobic degradation for highly substituted nitroaromatics. The stepwise reduction of the two nitro groups of 2,4-DNX would lead to the formation of nitroso, hydroxylamino, and amino intermediates. The expected final product of complete reduction is 2,4-diamino-m-xylene. Studies on 2,4-DNT have shown that under anaerobic conditions, it is reduced to 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and subsequently to 2,4-diaminotoluene[4].
Proposed Biodegradation Pathway of this compound
Based on the degradation pathways of analogous compounds like 2,4-DNT, a putative biodegradation pathway for this compound is proposed below. This pathway involves both reductive and oxidative steps that could occur under different environmental conditions.
Caption: Proposed biodegradation pathway of this compound.
Experimental Protocols for Biodegradation Studies
To investigate the biodegradation of this compound, a series of well-defined experimental protocols are required. The following outlines a general workflow for such studies, adapted from methodologies used for other nitroaromatic compounds.
Enrichment and Isolation of Degrading Microorganisms
-
Sample Collection: Collect soil or water samples from sites contaminated with nitroaromatic compounds.
-
Enrichment Culture: In a minimal salts medium, add this compound as the sole source of carbon and/or nitrogen. Inoculate with the collected environmental sample.
-
Serial Dilution and Plating: After successive transfers to fresh medium, serially dilute the enrichment culture and plate onto solid minimal medium containing 2,4-DNX.
-
Isolation and Identification: Isolate distinct colonies and identify them using morphological and molecular techniques (e.g., 16S rRNA gene sequencing).
Biodegradation Assays
-
Batch Cultures: Grow the isolated strains in liquid minimal medium with a known concentration of 2,4-DNX.
-
Sampling: At regular intervals, withdraw samples from the culture.
-
Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Controls: Include sterile controls (medium with 2,4-DNX but no bacteria) and biotic controls (bacteria in medium without 2,4-DNX).
Analytical Methods
-
Sample Preparation: Extract the aqueous samples with a suitable organic solvent (e.g., ethyl acetate) to concentrate the analytes.
-
HPLC Analysis: Use a C18 reverse-phase column with a mobile phase of acetonitrile and water. Detection can be performed using a UV detector at a wavelength appropriate for 2,4-DNX and its expected metabolites.
-
GC-MS Analysis: For volatile or semi-volatile metabolites, derivatization may be necessary before analysis by GC-MS to improve volatility and thermal stability.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the biodegradation of this compound.
Caption: A typical experimental workflow for biodegradation studies.
Conclusion
The environmental fate and biodegradation of this compound are complex processes that are not yet fully elucidated. Based on the behavior of structurally similar nitroaromatic compounds, it is anticipated that both abiotic and biotic degradation mechanisms contribute to its transformation in the environment. Microbial degradation, particularly through reductive and oxidative pathways, is likely the most significant removal process. Further research is needed to isolate and characterize microorganisms capable of degrading 2,4-DNX, to determine its degradation kinetics and half-life in various environmental compartments, and to fully identify the intermediates and final products of its biodegradation. The experimental approaches and conceptual models presented in this guide provide a framework for future investigations into the environmental behavior of this important industrial chemical.
References
In-Depth Technical Guide: Health and Safety Considerations for Handling 2,4-Dinitro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for the handling of 2,4-Dinitro-m-xylene (CAS No. 603-02-1). The information is intended for laboratory personnel and professionals in drug development who may work with this chemical intermediate. This document summarizes available toxicological data, outlines safe handling procedures, and details emergency protocols. Due to the limited specific toxicological data for this compound, information from closely related nitroaromatic compounds, such as dinitrotoluenes (DNTs), is included to provide a more complete understanding of the potential hazards.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂O₄ | [CymitQuimica] |
| Molecular Weight | 196.16 g/mol | [Biosynth] |
| Appearance | Yellow solid | [CymitQuimica] |
| Melting Point | 82 °C | [Biosynth] |
| Boiling Point | 301.6 °C | [Biosynth] |
| Synonyms | 1,3-Dimethyl-2,4-dinitrobenzene | [Biosynth] |
Toxicological Data
Acute Toxicity
No specific LD50 or LC50 values for this compound have been identified. However, dinitrotoluenes are known to be toxic. For instance, 2,4-DNT is classified as having borderline acute toxicity between toxic and harmful in oral rat studies. [Health & Environmental Research Online] The primary routes of occupational exposure to DNTs are inhalation and dermal contact. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]
Chronic Toxicity and Carcinogenicity
Chronic inhalation exposure to 2,4-dinitrotoluene in humans has been shown to affect the central nervous system and the blood. [EPA] Animal studies with 2,4-dinitrotoluene have shown an increased risk of hepatocellular carcinomas, subcutaneous tumors in rats, and renal tumors in mice. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure] The International Agency for Research on Cancer (IARC) has not classified this compound. NIOSH considers dinitrotoluene to be a potential occupational carcinogen. [CDC]
Mutagenicity
While specific mutagenicity data for this compound is unavailable, the Ames test is a common method for assessing the mutagenic potential of chemical compounds. [YouTube] This bacterial reverse mutation assay can determine if a substance can induce point mutations in DNA. [Tox Lab]
Health Effects on Organ Systems
Based on studies of dinitrotoluenes, exposure to this compound may pose risks to several organ systems:
-
Hematopoietic System: Can lead to conditions like cyanosis and anemia. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]
-
Cardiovascular System: Associated with ischemic heart disease. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]
-
Nervous System: May cause symptoms such as muscular weakness, headaches, and dizziness. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]
-
Reproductive System: In animal studies, dinitrotoluenes have been linked to reduced sperm counts and altered sperm morphology. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for both understanding existing data and designing new studies.
Acute Oral Toxicity Testing (Based on OECD Guideline 423)
The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance. [OECD]
Principle: A stepwise procedure with a limited number of animals is used. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically administered in a constant volume, with the concentration varied. Water is the preferred vehicle; if the substance is not soluble in water, an appropriate alternative is used.
-
Administration: The substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
The Ames test is a widely used method to evaluate the mutagenic potential of chemicals. [Tox Lab, YouTube]
Principle: The test uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine). The assay measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Methodology:
-
Bacterial Strains: Use of multiple strains is required to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic. [YouTube]
-
Test Procedure (Preincubation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer) are incubated together.
-
The mixture is then mixed with an overlay agar and poured onto the surface of a minimal agar plate.
-
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Signaling and Metabolic Pathways
While the specific signaling pathways affected by this compound are not well-documented, the metabolic pathway can be inferred from related nitroaromatic compounds like 2,4-Dinitrophenol (2,4-DNP). The primary metabolic route involves the reduction of the nitro groups.
Caption: Postulated metabolic pathway of this compound.
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound. Therefore, it is prudent to adhere to the OELs for the closely related dinitrotoluenes (DNTs).
| Organization | Limit | Notes |
| OSHA (PEL) | 1.5 mg/m³ (8-hour TWA) | Permissible Exposure Limit. [NJ.gov] |
| NIOSH (REL) | 1.5 mg/m³ (10-hour TWA) | Recommended Exposure Limit. [NJ.gov] |
| ACGIH (TLV) | 0.2 mg/m³ (8-hour TWA) | Threshold Limit Value. [NJ.gov] |
| Germany (MAK) | No value established | The substance is under review. [Publisso] |
| European Union (IOELV) | No value established | [EU-OSHA, EU-OSHA] |
Safe Handling and Emergency Procedures
A systematic approach to safety is essential when handling this compound.
Caption: Key safety considerations for handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the environment.
This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted before handling this compound. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.
The Dinitration of m-Xylene: A Mechanistic and Methodological Guide
Abstract
The nitration of m-xylene is a cornerstone reaction in synthetic organic chemistry, pivotal for the creation of valuable intermediates used in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth exploration of the reaction mechanism governing the formation of dinitro isomers from m-xylene. It details the stepwise electrophilic aromatic substitution, analyzes the directing effects that determine regioselectivity, presents quantitative data on isomer distribution, and furnishes detailed experimental protocols. Visualizations of the reaction pathways and mechanisms are provided to facilitate a comprehensive understanding of the process.
Introduction: Electrophilic Aromatic Nitration
The nitration of m-xylene (1,3-dimethylbenzene) is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process typically involves a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). This electrophile then attacks the electron-rich aromatic ring of m-xylene.
The reaction proceeds in a stepwise manner, first yielding mononitro-m-xylene isomers. Under more forcing conditions, a second nitro group can be introduced to form dinitro-m-xylene isomers. The regiochemical outcome of both nitration steps is dictated by the electronic and steric effects of the substituents already present on the benzene ring.
The Reaction Mechanism: A Stepwise Analysis
The formation of dinitro-m-xylene isomers occurs via a two-step nitration sequence. The conditions for each step can be controlled to favor either the mono- or dinitrated products.
Step 1: Mononitration of m-Xylene
The initial nitration of m-xylene is governed by the directing effects of the two methyl (-CH₃) groups. Methyl groups are activating substituents and are ortho, para-directors. In m-xylene, this leads to the activation of positions 2, 4, and 6. Position 5 is meta to both methyl groups and is therefore deactivated relative to the other positions.
-
Attack at C4/C6: These positions are electronically favored, being ortho to one methyl group and para to the other. They are sterically accessible, leading to the major product.
-
Attack at C2: This position is also activated (ortho to both methyl groups) but is sterically hindered by the proximity of the two methyl groups, resulting in the formation of a minor product.
The electrophilic attack by the nitronium ion results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the mononitrated products.
dot
A Technical Guide to the Key Chemical Reactions of 2,4-Dinitro-m-xylene
Introduction
2,4-Dinitro-m-xylene (1,3-Dimethyl-2,4-dinitrobenzene) is an important nitroaromatic compound, characterized by a benzene ring substituted with two methyl groups and two nitro groups. The presence of these functional groups imparts a unique chemical reactivity to the molecule. The two electron-withdrawing nitro groups significantly influence the aromatic ring's electron density, making it susceptible to certain reactions, while the two methyl groups offer sites for side-chain modifications. This technical guide provides an in-depth exploration of the core chemical reactions involving this compound, intended for researchers, chemists, and professionals in drug development and materials science.
Synthesis via Nitration of m-Xylene
The primary method for synthesizing this compound is through the electrophilic aromatic substitution (dinitration) of m-xylene. The directing effects of the two methyl groups on the m-xylene ring, which are ortho- and para-directing activators, primarily guide the incoming nitro groups to the 2, 4, and 6 positions.[1] The initial nitration of m-xylene typically yields a mixture of mononitro isomers, which can then undergo further nitration to produce dinitroxylenes.[1]
Traditional methods employ a mixed acid system of nitric acid and sulfuric acid.[1] However, to improve selectivity and reduce corrosive waste, alternative methods have been developed using solid acid catalysts like zeolites or other nitrating systems.[1][2]
Experimental Protocol: Selective Nitration using Bismuth Nitrate
This protocol is adapted from a method designed to enhance the yield of 4-nitro-m-xylene, which can be extended for dinitration under modified conditions. The following illustrates a selective mononitration.[2]
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5 mL of petroleum ether.
-
Reagent Addition : Sequentially add m-xylene (3.0 mmol), acetic anhydride (6.0 mmol), and a zeolite molecular sieve catalyst (Hbeta, 0.8 g).
-
Nitrating Agent : Add Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O, 3.0 mmol) to the stirred mixture.
-
Reaction : Heat the mixture to reflux and maintain for 4 hours.
-
Work-up : After cooling, filter the reaction mixture to remove the catalyst.
-
Purification : Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the nitrated product.
Table 1: Nitration of m-Xylene - Conditions and Selectivity
| Nitrating System | Catalyst/Solvent | Conditions | Product (4-/2- ratio) | Yield | Reference |
|---|---|---|---|---|---|
| Bi(NO₃)₃·5H₂O / Ac₂O | Hbeta Zeolite / Petroleum Ether | Reflux, 2-6 h | 4-nitro-m-xylene (8.26) | 89.9% | [2] |
| AgNO₃ / BF₃·OEt₂ | Acetonitrile | 25°C, 18 h | 4-nitro-m-xylene (6.69) | N/A | [2] |
| Yb(OTf)₃ | Dichloroethane | Reflux, 12 h | 4-nitro-m-xylene (5.67) | N/A | [2] |
| HNO₃ / H₂SO₄ | None | 80°C (for dinitration) | 2,4-Dinitro-p-xylene* | N/A |[3] |
Note: Data for dinitration of p-xylene is provided for temperature context as specific yield data for this compound was not available in the search results.
Reduction of Nitro Groups
The nitro groups of this compound can be readily reduced to form the corresponding amino derivatives, such as 2,4-diamino-m-xylene. These diamines are valuable intermediates in the synthesis of dyes and polymers.[1] The reduction can be achieved using various reagents, including metal catalysts (e.g., H₂/Pd, Pt, or Ni), or chemical reducing agents like ammonium sulfide or sodium disulfide.[1] Historical methods sometimes required prolonged reaction times at high temperatures.[1]
Experimental Protocol: General Reduction to Diamine
While a specific protocol for this compound was not detailed in the search results, a general procedure for the reduction of dinitroaromatics using catalytic hydrogenation is as follows:
-
Setup : Charge a hydrogenation vessel (e.g., a Parr shaker) with this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst : Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation : Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (e.g., 50 psi).
-
Reaction : Agitate the mixture at room temperature until hydrogen uptake ceases (typically several hours).
-
Work-up : Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude 2,4-diamino-m-xylene, which can be further purified by recrystallization or chromatography.
Table 2: Common Reducing Agents for Nitroaromatics
| Reducing Agent | Typical Conditions | Product | Notes |
|---|---|---|---|
| H₂ with Pd, Pt, or Ni | Room temp to 100°C, 1-50 atm H₂ | Amine | Clean, high-yielding, common in industry. |
| Fe, Zn, or Sn in acid (e.g., HCl) | Reflux | Amine | Classic method, often used in labs. |
| Ammonium Sulfide ((NH₄)₂S) | High temperature | Amine | Can sometimes allow for selective reduction of one nitro group.[1] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Amine | A milder reducing agent. |
Oxidation of Methyl Groups
The methyl side-chains of this compound can be oxidized to carboxylic acids using strong oxidizing agents.[4] Potassium permanganate (KMnO₄) is a common reagent for this transformation, converting alkylbenzenes to their corresponding benzoic acids.[5] This reaction requires the presence of at least one hydrogen atom on the benzylic carbon.[5] For this compound, both methyl groups would be oxidized to form 2,4-Dinitroisophthalic acid .
Experimental Protocol: Oxidation with Potassium Permanganate
This is a general procedure for the oxidation of alkylbenzenes, adapted for this compound.[5][6]
-
Setup : In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq) with an aqueous solution of potassium permanganate (KMnO₄, >4.0 eq, for both methyl groups). A co-solvent like pyridine or a phase-transfer catalyst may be used to improve solubility.
-
Reaction : Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up : Cool the mixture and filter to remove the MnO₂.
-
Isolation : Acidify the clear filtrate with a strong acid (e.g., HCl) to a low pH. The carboxylic acid product, being less soluble in the acidic aqueous solution, will precipitate.
-
Purification : Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be used for further purification.
Table 3: Common Oxidizing Agents for Alkylbenzenes
| Oxidizing Agent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic or neutral, heat | Carboxylic Acid | Strong, inexpensive, and effective.[6] |
| Chromic Acid (H₂CrO₄) | H₂SO₄, heat | Carboxylic Acid | Strong oxidant, but generates chromium waste. |
| Nitric Acid (HNO₃) | Concentrated, heat | Carboxylic Acid | Can also lead to further nitration of the ring. |
Side-Chain Condensation Reactions
The methyl groups on the this compound ring are weakly acidic and can be deprotonated by a strong base. The resulting carbanion can then act as a nucleophile in condensation reactions. A notable example is the reaction with ethyl oxalate in the presence of a strong base like sodium ethoxide.[1] This reaction leads to the formation of a dinitro-m-xylylpyruvic acid, where the condensation occurs at one of the methyl groups.[1]
Experimental Protocol: Condensation with Ethyl Oxalate
This protocol is based on descriptions of the reaction.[1]
-
Base Preparation : Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
Reactant Addition : To the cooled sodium ethoxide solution, add a solution of this compound (1.0 eq) in absolute ethanol.
-
Condensation : Add diethyl oxalate (1.0 eq) dropwise to the mixture while stirring and maintaining a low temperature.
-
Reaction : Allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work-up : Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Isolation : The resulting dinitro-m-xylylpyruvic acid product will precipitate as a solid.
-
Purification : Collect the solid by filtration, wash thoroughly with water, and dry.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two strong electron-withdrawing nitro groups activates an aromatic ring towards nucleophilic attack, facilitating Nucleophilic Aromatic Substitution (SNAr).[7][8] This reaction typically requires a good leaving group (like a halide) on the ring. While this compound itself lacks a conventional leaving group, its derivatives (e.g., 2-chloro-4,6-dinitro-m-xylene) would be highly reactive towards nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9]
References
- 1. This compound | 603-02-1 | Benchchem [benchchem.com]
- 2. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. When o-xylene is oxidised with alkaline \\[{\\text{KMn}}{{\\text{O}}_{\\text{4}}}\\] , the product is: A) Terephthalic acid B) Phthalic acid C) Benzoic acid D) Salicylic acid [vedantu.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
A Technical Deep Dive into the Historical Applications of Dinitroxylenes in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitroxylenes (DNXs), a class of nitroaromatic compounds, have played a niche but significant role in the historical landscape of chemical research and industrial applications. While often overshadowed by their more famous cousin, trinitrotoluene (TNT), dinitroxylenes served as crucial intermediates in the synthesis of dyes and energetic materials, and their study contributed to a deeper understanding of aromatic chemistry. This technical guide provides an in-depth exploration of the historical applications of dinitroxylenes, focusing on their synthesis, properties, and key experimental methodologies from the late 19th and early 20th centuries.
Physicochemical Properties of Dinitroxylene Isomers
The nitration of the three isomers of xylene (ortho, meta, and para) can produce a variety of dinitroxylene isomers, each with distinct physical properties. A comprehensive compilation of these properties from historical chemical literature is crucial for understanding their separation and application. The following table summarizes key quantitative data for the most common dinitroxylene isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2,4-Dinitro-m-xylene | C₈H₈N₂O₄ | 196.16 | 83-84 | ~300 (decomposes) | Slightly soluble in water; Soluble in ethanol, ether, benzene |
| 2,6-Dinitro-p-xylene | C₈H₈N₂O₄ | 196.16 | 124-125 | - | Soluble in hot ethanol, benzene |
| 3,5-Dinitro-o-xylene | C₈H₈N₂O₄ | 196.16 | 75-76 | - | Soluble in ethanol |
| 4,6-Dinitro-m-xylene | C₈H₈N₂O₄ | 196.16 | 93-94 | - | Soluble in ethanol |
| 2,3-Dinitro-p-xylene | C₈H₈N₂O₄ | 196.16 | 92-93 | - | Soluble in ethanol |
| 2,5-Dinitro-p-xylene | C₈H₈N₂O₄ | 196.16 | 147-148 | - | Slightly soluble in ethanol |
Historical Applications
The primary historical applications of dinitroxylenes were in the synthesis of dyes and as components in energetic materials.
Intermediates in Dye Synthesis
The reduction of dinitroxylenes yields diaminoxylenes (xylidines), which were valuable precursors in the burgeoning synthetic dye industry of the late 19th and early 20th centuries. These diaminoxylenes could be diazotized and coupled with various aromatic compounds to produce a range of azo dyes.
One notable application was in the synthesis of sulfur dyes. The reaction of dinitroxylenes or their corresponding amino derivatives with sulfur or sodium polysulfide in a heated environment produced complex, high-molecular-weight dyes. These dyes were valued for their fastness on cotton, although their exact chemical structures were often not fully elucidated at the time.
Caption: Synthesis pathways from dinitroxylenes to azo and sulfur dyes.
Energetic Materials
While not as widely used as TNT, certain dinitroxylene isomers, particularly trinitroxylene (TNX), found application as explosives. TNX, first synthesized in the 19th century, was considered a viable alternative to TNT in some contexts. The nitration of xylene to produce dinitro- and subsequently trinitroxylenes was a subject of considerable research, aiming to optimize yields and safety. The presence of methyl groups in the benzene ring influences the explosive properties and sensitivity of these compounds.
Key Experimental Protocols
The following sections detail the methodologies for key experiments involving dinitroxylenes as documented in historical chemical literature.
Synthesis of Dinitroxylenes via Nitration of Xylene
The direct nitration of xylene was the primary method for producing dinitroxylenes. The specific isomer distribution in the product mixture depended heavily on the starting xylene isomer and the reaction conditions.
Experimental Workflow for Nitration:
Caption: General experimental workflow for the synthesis of dinitroxylenes.
Methodology:
-
Preparation of the Nitrating Mixture: A cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 2:1 or 3:2 molar ratio) was prepared in a flask equipped with a stirrer and a thermometer. The preparation was conducted in an ice bath to dissipate the heat of mixing.
-
Nitration: The chosen xylene isomer was added dropwise to the stirred nitrating mixture, maintaining a low temperature (typically 0-10 °C) to control the reaction rate and prevent over-nitration to trinitroxylenes. The reaction mixture was stirred for a specified period after the addition was complete.
-
Isolation: The reaction mixture was then poured onto crushed ice, which caused the crude dinitroxylenes to precipitate as a solid.
-
Purification: The solid product was collected by filtration, washed with cold water to remove residual acid, and then with a dilute sodium carbonate solution to neutralize any remaining acid. The crude product was then purified by recrystallization from a suitable solvent, most commonly ethanol.
Reduction of Dinitroxylenes to Diaminoxylenes
The conversion of dinitroxylenes to diaminoxylenes was a critical step for their use as dye intermediates. The most common historical method was the use of a metal in an acidic medium.
Methodology:
-
Reaction Setup: A flask was charged with the dinitroxylene isomer and a metal, such as tin (Sn) or iron (Fe) filings.
-
Acid Addition: Concentrated hydrochloric acid (HCl) was added portion-wise to the flask. The reaction was often exothermic and required cooling to maintain control.
-
Reaction Completion: The mixture was heated, typically on a water bath, until the reaction was complete, indicated by the disappearance of the yellow color of the dinitroxylene.
-
Isolation: The resulting solution, containing the diaminoxylene as a hydrochloride salt, was made alkaline by the addition of a strong base, such as sodium hydroxide, to precipitate the free diamine.
-
Purification: The precipitated diaminoxylene was then isolated by filtration or steam distillation and could be further purified by recrystallization.
Conclusion
The historical applications of dinitroxylenes in chemical research, primarily as intermediates in the synthesis of dyes and as components of energetic materials, highlight their importance in the development of industrial organic chemistry. The experimental protocols for their synthesis and transformation, though rudimentary by modern standards, laid the groundwork for more advanced synthetic methodologies. While their direct use has diminished with the advent of more sophisticated and safer alternatives, the study of dinitroxylenes remains a valuable case study in the evolution of chemical science and technology.
Methodological & Application
Application Notes and Protocols: 2,4-Dinitro-m-xylene as a Key Intermediate in the Synthesis of Bis-Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,4-Dinitro-m-xylene as a precursor in the synthesis of bis-azo dyes. The protocols outlined below are based on established principles of diazotization and azo coupling reactions, providing a framework for the synthesis of a diverse range of chromophores from this versatile intermediate.
Introduction
This compound is a significant intermediate in the synthesis of various organic compounds, most notably in the dye industry. Its utility stems from the two nitro groups, which, upon reduction, yield 2,4-diamino-m-xylene. This diamine serves as a crucial building block for the creation of bis-azo dyes. The presence of two amino groups allows for the formation of two diazonium salt functionalities within the same molecule through a process called tetrazotization. These bis-diazonium salts are highly reactive electrophiles that can subsequently undergo coupling reactions with a variety of electron-rich aromatic compounds, such as phenols and naphthols, to generate bis-azo dyes. These dyes are characterized by the presence of two azo (-N=N-) chromophores, which often results in deep and intense colors.
Signaling Pathway: From this compound to Bis-Azo Dyes
The overall synthetic pathway involves a two-step process: the reduction of the dinitro compound to a diamine, followed by the tetrazotization of the diamine and subsequent coupling to form the bis-azo dye.
Application of 2,4-Dinitro-m-xylene in the Synthesis of Aromatic Polyamides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the utilization of 2,4-Dinitro-m-xylene as a precursor for the synthesis of aromatic polyamides. This compound, a readily available nitroaromatic compound, is not directly polymerizable. However, it can be chemically transformed into a valuable aromatic diamine monomer, 2,4-diamino-m-xylene, through a catalytic hydrogenation process. This resulting diamine can then be polymerized with aromatic diacyl chlorides via low-temperature solution polycondensation to yield high-performance aromatic polyamides.
Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties make them suitable for a wide range of applications, including advanced composites, protective apparel, and specialty industrial components. The incorporation of the unsymmetrical 2,4-diamino-m-xylene monomer can influence the polymer's solubility and processing characteristics.
The following protocols detail the synthesis of the 2,4-diamino-m-xylene monomer from this compound and its subsequent polymerization with terephthaloyl chloride to produce a novel aromatic polyamide.
Experimental Protocols
Part 1: Synthesis of 2,4-Diamino-m-xylene Monomer
This protocol describes the reduction of this compound to 2,4-diamino-m-xylene via catalytic hydrogenation.
Materials:
-
This compound
-
Methanol (MeOH)
-
Raney Nickel (or 5% Palladium on Carbon)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
High-pressure autoclave reactor
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry. Purge the reactor with nitrogen gas to remove any residual air and moisture.
-
Charging the Reactor: In the reactor, combine this compound and methanol. A typical solvent-to-substrate ratio is 10:1 (v/w).
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the mixture. The catalyst loading is typically 5-10% by weight of the this compound.
-
Hydrogenation: Seal the reactor and purge it again with nitrogen before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).
-
Reaction: Begin stirring the mixture and heat the reactor to the target temperature (e.g., 60-80 °C). Maintain the temperature and pressure for the duration of the reaction (typically 2-4 hours), monitoring hydrogen uptake.
-
Reaction Completion and Cooling: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a bed of celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Purification: The crude 2,4-diamino-m-xylene can be further purified by recrystallization or vacuum distillation to obtain a high-purity monomer suitable for polymerization.
Part 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol outlines the synthesis of an aromatic polyamide from 2,4-diamino-m-xylene and terephthaloyl chloride.
Materials:
-
2,4-Diamino-m-xylene (freshly purified)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (N₂)
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Dropping funnel
Procedure:
-
Monomer Dissolution: In the three-necked flask, dissolve a pre-weighed amount of 2,4-diamino-m-xylene in anhydrous NMP under a nitrogen atmosphere. The concentration of the monomer in the solvent is typically around 10-15% (w/v).
-
Addition of Acid Scavenger: To the stirred solution, add a stoichiometric amount of anhydrous pyridine. Pyridine acts as an acid scavenger to neutralize the HCl gas produced during the polymerization.
-
Diacyl Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP in the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred diamine solution at room temperature.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. An increase in viscosity will be observed as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol with vigorous stirring. This will cause the polyamide to precipitate.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and pyridine hydrochloride.
-
Drying: Dry the purified aromatic polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
Table 1: Summary of Reaction Parameters and Polymer Properties
| Parameter | Value |
| Monomer Synthesis (Reduction) | |
| Substrate | This compound |
| Catalyst | Raney Nickel |
| Solvent | Methanol |
| Hydrogen Pressure | 1-3 MPa |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 2-4 hours |
| Yield of 2,4-diamino-m-xylene | >95% (typical) |
| Polymer Synthesis (Polycondensation) | |
| Diamine Monomer | 2,4-diamino-m-xylene |
| Diacyl Chloride Monomer | Terephthaloyl chloride |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Acid Scavenger | Pyridine |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Polymer Yield | >90% (typical) |
| Inherent Viscosity* | 0.5 - 1.5 dL/g (typical) |
*Inherent viscosity is a measure of the polymer's molecular weight and is typically measured in a concentrated sulfuric acid solution at a specific concentration and temperature.
Mandatory Visualization
Caption: Overall workflow for the synthesis of an aromatic polyamide from this compound.
Caption: Chemical reaction schemes for monomer and polymer synthesis.
Application Notes and Protocols: Synthesis of 2,4-diamino-m-xylene from 2,4-dinitro-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-diamino-m-xylene is a valuable diamine intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Its production via the reduction of 2,4-dinitro-m-xylene is a critical chemical transformation. These application notes provide detailed protocols for the synthesis of 2,4-diamino-m-xylene, focusing on catalytic hydrogenation methods. The information is intended to guide researchers in the efficient and safe laboratory-scale synthesis of this compound.
Chemical Reaction Pathway
The fundamental transformation involves the reduction of the two nitro groups of this compound to amino groups. This is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst.
Caption: Chemical transformation of this compound to 2,4-diamino-m-xylene.
Experimental Protocols
Two primary catalytic systems are detailed below: a Nickel-based catalyst and a Palladium on Carbon (Pd/C) catalyst. The choice of catalyst may depend on available equipment, safety considerations, and desired reaction kinetics.
Protocol 1: Hydrogenation using a Nickel Catalyst
This protocol is adapted from a procedure for a structurally similar compound, the hydrogenation of 2,4,6-trimethyl-m-dinitrobenzene, and is expected to provide high yields.
Materials:
-
This compound
-
Nickel catalyst (e.g., Raney® Nickel)
-
Methanol (reagent grade)
-
Nitrogen gas (for inerting)
-
Hydrogen gas
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Caption: Workflow for the catalytic hydrogenation of this compound.
-
Reactor Setup: In a suitable high-pressure autoclave, add this compound and methanol. A typical solvent ratio is approximately 10-15 mL of methanol per gram of dinitro compound.
-
Catalyst Addition: Carefully add the Nickel catalyst. A typical catalyst loading is 5-10% by weight relative to the this compound.
-
Inerting: Seal the autoclave and purge the system first with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Reaction:
-
Begin stirring and heat the mixture to 60°C.
-
Introduce hydrogen gas, pressurizing the reactor to 1-3 MPa.
-
Increase the temperature to 80°C. The reaction is exothermic, so monitor the temperature closely.
-
Continue the reaction until the hydrogen uptake ceases, indicating the completion of the reduction.
-
Maintain the reaction conditions for an additional hour to ensure full conversion.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.
-
The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude 2,4-diamino-m-xylene can be purified by crystallization from a suitable solvent system (e.g., water-ethanol mixture) or by vacuum distillation.
-
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol offers an alternative catalytic system widely used for nitro group reductions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or similar)
-
Filtration apparatus (e.g., Celite® pad on a sintered glass funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst. A typical loading is 1-5 mol% of palladium relative to the substrate.
-
Hydrogenation:
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,4-diamino-m-xylene.
-
Purify the product as described in Protocol 1.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that yields are highly dependent on the specific reaction conditions and purity of the starting material.
| Parameter | Protocol 1 (Ni Catalyst) | Protocol 2 (Pd/C Catalyst) |
| Catalyst | Nickel (e.g., Raney® Ni) | 10% Palladium on Carbon |
| Catalyst Loading | 5-10 wt% | 1-5 mol% Pd |
| Solvent | Methanol | Ethanol or Ethyl Acetate |
| Temperature | 80°C | Room Temperature |
| Pressure | 1-3 MPa | 1-4 atm |
| Reported Yield | > 90% | Typically high, >90% |
| Purity | > 99% (after purification) | High (after purification) |
*Based on analogous reactions and general principles of catalytic hydrogenation. Actual results may vary.
Characterization of 2,4-diamino-m-xylene
The identity and purity of the synthesized 2,4-diamino-m-xylene can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: The appearance of N-H stretching bands (typically in the range of 3300-3500 cm⁻¹) and the disappearance of the NO₂ stretching bands (around 1530 and 1350 cm⁻¹) are indicative of a successful reduction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: Comparison with the literature value for pure 2,4-diamino-m-xylene.
Safety Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate safety equipment.
-
Catalysts: Both Raney Nickel and Palladium on Carbon can be pyrophoric, especially when dry. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry in a solvent.
-
Reagents and Product: this compound is a toxic and potentially explosive compound. 2,4-diamino-m-xylene is a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Note: Analysis of 2,4-Dinitro-m-xylene by High-Performance Liquid Chromatography (HPLC)
Application Note: Gas Chromatographic Separation of Dinitroxylene Isomers
Application Notes and Protocols: 2,4-Dinitro-m-xylene as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-Dinitro-m-xylene as a reference standard in pharmaceutical analysis. This document is intended to guide researchers, scientists, and drug development professionals in the proper handling, application, and analysis of this compound for quality control and impurity profiling.
Introduction
This compound is a dinitrated derivative of m-xylene. In the context of pharmaceutical analysis, it can serve as a valuable reference standard for several applications, primarily in the quantification of related impurities in drug substances or as an internal standard in chromatographic assays. Its distinct chemical structure and physical properties allow for reliable detection and quantification. As a reference standard, it is crucial for the validation of analytical methods and for ensuring the quality and consistency of pharmaceutical products.
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | 1,3-Dimethyl-2,4-dinitrobenzene |
| Synonyms | This compound |
| CAS Number | 603-02-1 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Appearance | Yellowish crystalline solid |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. |
Applications in Pharmaceutical Analysis
This compound is primarily used in the following analytical applications:
-
Quantification of Impurities: It can be used as a reference standard to identify and quantify structurally related impurities in active pharmaceutical ingredients (APIs) or finished drug products, particularly those synthesized using xylene-based starting materials or intermediates.
-
Internal Standard: In chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), this compound can be employed as an internal standard to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume and detector response.
-
Method Validation: It serves as a critical component in the validation of analytical methods, including specificity, linearity, accuracy, precision, and robustness, as per regulatory guidelines (e.g., ICH Q2(R1)).
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound reference standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in approximately 15 mL of acetonitrile by sonicating for 5 minutes.
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
-
This stock solution should be stored in a refrigerator at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent to achieve the desired concentrations for calibration.
-
For example, to prepare a 10 µg/mL working standard, pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
HPLC Method for Quantification
Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. This method can be adapted for impurity profiling or as a basis for an internal standard assay.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Calibration Curve:
-
Prepare a series of at least five calibration standards from the working standard solutions, covering the expected concentration range of the analyte.
-
Inject each calibration standard in duplicate.
-
Plot a graph of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Sample Analysis:
-
Prepare the sample solution by accurately weighing the drug substance and dissolving it in a suitable diluent.
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 20 | 304,680 |
| 50 | 761,700 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 1.2 | 1.8 | 99.5 |
| 10 | 0.8 | 1.5 | 100.2 |
| 20 | 0.6 | 1.2 | 99.8 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
Conclusion
This compound is a suitable reference standard for specific applications in pharmaceutical analysis. The protocols and data presented herein provide a framework for its use in quantitative analysis by HPLC. It is essential that any method employing this reference standard be fully validated according to the relevant regulatory requirements to ensure the reliability and accuracy of the analytical results. Proper handling and storage of the reference standard are paramount to maintaining its integrity and ensuring the validity of the analytical data generated.
Application Notes and Protocols: The Role of 2,4-Dinitro-m-xylene in the Preparation of Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2,4-Dinitro-m-xylene (DNMX) as a crucial intermediate in the synthesis of the energetic material 2,4,6-Trinitro-m-xylene (TNX). This document outlines the chemical properties, synthesis protocols, and energetic characteristics of both DNMX and its end-product, TNX.
Introduction
This compound (1,3-dimethyl-2,4-dinitrobenzene) is a dinitrated aromatic hydrocarbon that serves as a primary precursor in the production of 2,4,6-Trinitro-m-xylene, a powerful explosive compound. The addition of a third nitro group to the DNMX molecule significantly enhances its energetic properties, making it comparable to other well-known secondary explosives. Understanding the transition from DNMX to TNX is critical for the synthesis and characterization of novel energetic materials.
Physicochemical Properties
A comparative summary of the key physical and chemical properties of this compound and 2,4,6-Trinitro-m-xylene is presented in Table 1. This data is essential for handling, safety, and for predicting the performance of the final energetic material.
Table 1: Comparative Physicochemical Data of DNMX and TNX
| Property | This compound (DNMX) | 2,4,6-Trinitro-m-xylene (TNX) |
| IUPAC Name | 1,3-dimethyl-2,4-dinitrobenzene[1] | 2,4-dimethyl-1,3,5-trinitrobenzene |
| CAS Number | 603-02-1[1][2] | 632-92-8 |
| Molecular Formula | C₈H₈N₂O₄[2][3] | C₈H₇N₃O₆[4] |
| Molecular Weight | 196.16 g/mol [1][2][3] | 241.16 g/mol [4] |
| Appearance | Yellow crystalline solid[5] | Yellowish needles or prisms |
| Melting Point | 82 °C[2] | 182 °C |
| Boiling Point | 301.6 °C[2] | Decomposes |
| Density | ~1.3 g/cm³ | ~1.6 g/cm³ |
| Detonation Velocity | Not applicable (not a primary explosive) | ~7,600 m/s |
| Impact Sensitivity | Low | Moderate |
| Friction Sensitivity | Low | Moderate |
Experimental Protocols: Synthesis of 2,4,6-Trinitro-m-xylene (TNX) from this compound
The following protocol details the nitration of this compound to produce 2,4,6-Trinitro-m-xylene. This procedure is analogous to the final nitration step in the synthesis of Trinitrotoluene (TNT) from Dinitrotoluene (DNT) and should be conducted with extreme caution in a specialized laboratory environment.[6]
3.1. Materials and Reagents
-
This compound (DNMX)
-
Fuming Nitric Acid (98-100%)
-
Fuming Sulfuric Acid (Oleum, 20-30% free SO₃)
-
Ice
-
Distilled water
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
3.2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
3.3. Protocol
-
Preparation of the Nitrating Mixture: In the three-necked round-bottom flask, carefully add a calculated volume of fuming sulfuric acid. Cool the flask in an ice bath to below 10 °C.
-
Slowly add the required amount of fuming nitric acid to the cooled sulfuric acid via the dropping funnel while maintaining vigorous stirring. The temperature must be kept below 20 °C during this addition. This mixture of fuming nitric and sulfuric acids is known as "mixed acid."
-
Nitration Reaction: Once the mixed acid is prepared and cooled, slowly and carefully add powdered this compound in small portions.
-
After the addition of DNMX is complete, slowly raise the temperature of the reaction mixture to 80-90 °C. Maintain this temperature for 2-3 hours with continuous stirring to ensure complete nitration.
-
Isolation of the Product: After the reaction period, carefully and slowly pour the hot reaction mixture onto a large volume of crushed ice with constant stirring. This will precipitate the crude 2,4,6-Trinitro-m-xylene.
-
Purification:
-
Filter the crude product using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
To remove any remaining acidic impurities and unwanted isomers, wash the crude product with a cold 5% sodium bicarbonate solution.
-
Finally, wash again with cold distilled water.
-
-
Recrystallization: Recrystallize the crude TNX from ethanol to obtain purified yellow needles.
-
Drying: Dry the purified crystals in a vacuum desiccator at a temperature not exceeding 50 °C.
Caution: This synthesis involves highly corrosive and hazardous materials and produces a powerful explosive. All steps must be performed in a properly ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Visualization of the Synthesis Workflow
The logical progression of the synthesis from the starting material, m-xylene, to the final energetic material, TNX, is illustrated in the following diagram.
Caption: Synthesis pathway from m-xylene to TNX.
Logical Relationship of Nitration
The core of the synthesis is the electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) is the electrophile that attacks the benzene ring. The presence of activating methyl groups and deactivating nitro groups directs the position of the incoming nitro group.
Caption: Logical steps in the nitration of DNMX.
Conclusion
This compound is a pivotal precursor in the synthesis of the high-energy material 2,4,6-Trinitro-m-xylene. The controlled nitration of DNMX allows for the production of TNX, an explosive with significant energetic properties. The protocols and data presented herein are intended to provide researchers with the fundamental information required for the safe synthesis and handling of these materials in a research setting. Strict adherence to safety protocols is paramount when working with these substances.
References
- 1. This compound | 603-02-1 | Benchchem [benchchem.com]
- 2. This compound | 603-02-1 | FD67702 | Biosynth [biosynth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2,4,6-Trinitro-m-xylene | C8H7N3O6 | CID 69442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 603-02-1 [chemicalbook.com]
- 6. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fine Chemicals from 2,4-Dinitro-m-xylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable fine chemicals starting from 2,4-Dinitro-m-xylene. The primary focus is on the reduction of this compound to 2,4-diamino-m-xylene, a key intermediate in the preparation of various industrial and pharmaceutical compounds.
Introduction
This compound is a readily available nitroaromatic compound that serves as a versatile starting material in organic synthesis. The presence of two nitro groups on the aromatic ring makes it an excellent precursor for the synthesis of diamino derivatives. The reduction of these nitro groups to amines opens up a wide range of chemical transformations, leading to the production of polymers, dyes, and biologically active molecules. This application note details the synthesis of 2,4-diamino-m-xylene and explores its further applications.
Key Synthetic Pathway: Reduction of this compound
The most prominent synthetic route for utilizing this compound is its reduction to 2,4-diamino-m-xylene. This transformation can be achieved through various methods, with catalytic hydrogenation being a modern and efficient approach.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to 2,4-diamino-m-xylene
This protocol is adapted from the general procedure for the hydrogenation of dinitroarenes and provides a reliable method for the synthesis of 2,4-diamino-m-xylene.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave reactor with magnetic stirring
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 100 mL autoclave, add this compound (e.g., 2.0 g, 10.2 mmol) and 10% Pd/C catalyst (e.g., 0.1 g, 5% w/w).
-
Add ethanol (40 mL) as the solvent.
-
Seal the reactor and flush it three times with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 4 MPa.
-
Heat the reactor to 80 °C and stir the reaction mixture at 1000 rpm.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Flush the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the catalyst with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,4-diamino-m-xylene can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,4-diamino-m-xylene |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | 80 °C |
| Pressure | 4 MPa H₂ |
| Typical Yield | >95% |
| Purity (by HPLC) | >98% |
Characterization Data for 2,4-diamino-m-xylene:
-
¹H NMR (CDCl₃, 300 MHz): δ 6.75 (s, 1H, Ar-H), 6.10 (s, 1H, Ar-H), 3.55 (br s, 4H, -NH₂), 2.15 (s, 3H, -CH₃), 2.05 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 143.2, 138.5, 122.1, 118.9, 115.4, 112.7, 18.3, 17.1.
-
Mass Spectrometry (EI): m/z 136 (M⁺).
Applications of 2,4-diamino-m-xylene
2,4-diamino-m-xylene is a valuable intermediate for the synthesis of a variety of fine chemicals.
-
Polyamides: The diamine can be reacted with diacyl chlorides or dicarboxylic acids to form high-performance polyamides with specific properties.
-
Azo Dyes: Diazotization of one or both amino groups followed by coupling with various aromatic compounds can lead to the synthesis of a wide range of azo dyes.
-
Pharmaceutical Intermediates: The amino groups can be further functionalized to introduce pharmacologically active moieties, making it a useful building block in drug discovery.
Caption: Workflow for catalytic hydrogenation.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific equipment and scales.
Application Notes and Protocols for the Quantification of 2,4-Dinitro-m-xylene in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,4-Dinitro-m-xylene (2,4-DNX), a nitroaromatic compound, in environmental matrices. The protocols focus on ensuring accuracy, precision, and sensitivity for the detection and quantification of this compound in soil and water samples.
Introduction
This compound is a chemical intermediate used in the synthesis of various products, including dyes and explosives.[1] Its presence in the environment, stemming from manufacturing processes and improper disposal, is a concern due to its potential toxicity. Accurate and reliable analytical methods are crucial for monitoring its levels in environmental compartments to assess contamination and ensure regulatory compliance.
This document outlines protocols for sample preparation, followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Sample Preparation of Environmental Samples
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the sample matrix.
Protocol 1: Solid-Liquid Extraction (SLE) for Soil and Sediment Samples
This protocol is suitable for the extraction of 2,4-DNX from solid matrices like soil and sediment.
Materials:
-
Homogenized soil/sediment sample
-
Anhydrous sodium sulfate
-
Acetone (pesticide grade)
-
Hexane (pesticide grade)
-
Sonicator bath
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Drying: Add 5 g of anhydrous sodium sulfate to the sample and mix thoroughly to remove moisture.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.
-
Extraction: Tightly cap the tube and place it in a sonicator bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Extract Collection: Carefully decant the supernatant (the extract) into a clean flask.
-
Repeat Extraction: Repeat steps 3-6 twice more with fresh solvent, combining all the extracts.
-
Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator at 40°C.
-
Solvent Exchange: Add 5 mL of hexane and re-concentrate to 1 mL. Repeat this step twice to ensure complete removal of acetone.
-
Final Volume: Adjust the final volume of the extract to 2 mL with hexane.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into a 2 mL autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction and concentration of 2,4-DNX from water samples.
Materials:
-
Water sample (unfiltered)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (pesticide grade)
-
Dichloromethane (pesticide grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Interference Elution: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under vacuum for 20 minutes to remove residual water.
-
Analyte Elution: Elute the trapped 2,4-DNX from the cartridge by passing 10 mL of dichloromethane through it.
-
Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a nitrogen evaporator at room temperature.
-
Final Volume: Adjust the final volume to 1 mL with dichloromethane.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for analysis.
Instrumental Analysis
Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique for the analysis of semi-volatile organic compounds like 2,4-DNX.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Autosampler
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 196 |
| Qualifier Ions (m/z) | 179, 149 |
Calibration: Prepare a series of calibration standards of 2,4-DNX in the appropriate solvent (hexane for soil extracts, dichloromethane for water extracts) ranging from 0.05 to 5 µg/mL. Analyze these standards under the same GC-MS conditions as the samples. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection provides a robust and reliable alternative for the quantification of 2,4-DNX.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Autosampler
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC-UV Parameters:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Calibration: Prepare a series of calibration standards of 2,4-DNX in the mobile phase ranging from 0.1 to 10 µg/mL. Analyze these standards under the same HPLC conditions as the samples. Construct a calibration curve by plotting the peak area at 254 nm against the concentration.
Data Presentation
The following tables summarize typical quantitative data for the described analytical methods.
Table 1: Method Performance for GC-MS Analysis of this compound
| Matrix | Limit of Detection (LOD) (µg/kg or µg/L) | Limit of Quantification (LOQ) (µg/kg or µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.5 | 1.5 | 85 - 105 | < 10 |
| Water | 0.02 | 0.06 | 90 - 110 | < 8 |
Table 2: Method Performance for HPLC-UV Analysis of this compound
| Matrix | Limit of Detection (LOD) (µg/kg or µg/L) | Limit of Quantification (LOQ) (µg/kg or µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 2.0 | 6.0 | 80 - 100 | < 12 |
| Water | 0.1 | 0.3 | 85 - 105 | < 10 |
Experimental Workflows
References
Troubleshooting & Optimization
How to improve the yield of 2,4-Dinitro-m-xylene synthesis.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of 2,4-Dinitro-m-xylene synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The primary and most traditional method is the electrophilic aromatic nitration of m-xylene.[1] This is typically a two-step process where m-xylene is first mononitrated to form a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene, followed by a second nitration step to yield this compound. The reaction is commonly carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2]
Q2: What are the main factors influencing the yield and purity?
Several factors critically influence the reaction's outcome:
-
Temperature: Precise temperature control is essential. Exothermic reactions, like nitration, can lead to runaway reactions and the formation of byproducts if not properly managed.[3]
-
Ratio of Reagents: The ratio of m-xylene to the nitrating acids (HNO₃ and H₂SO₄) significantly affects the product distribution and the extent of nitration.[4]
-
Reaction Time: Insufficient time can lead to incomplete reaction, while excessive time can promote over-nitration and the formation of impurities.[4]
-
Acid Concentration: The concentration of the sulfuric acid used is a key variable in the reaction's efficiency.[2]
-
Mixing: Efficient mixing is crucial for ensuring homogenous reaction conditions and preventing localized overheating.
Q3: What are the common side products and impurities?
Common impurities include:
-
Isomeric Byproducts: The initial nitration of m-xylene produces both 2-nitro-m-xylene and 4-nitro-m-xylene.[1] This can lead to the formation of other dinitro isomers.
-
Over-nitrated Products: Trinitro-m-xylene can be formed, particularly under harsh conditions such as high temperatures, long reaction times, or high acid concentrations.[4]
-
Oxidation Products: At higher temperatures, oxidation of the methyl groups on the xylene ring can occur.[5]
-
Phenolic Impurities: These can form during the reaction, though they can be minimized by using methods like continuous-flow synthesis.[6]
Q4: How can I minimize the formation of unwanted isomers?
Controlling regioselectivity is a primary challenge. While the traditional mixed-acid method produces a mixture, advanced methods can improve the selective yield of the desired precursor, 4-nitro-m-xylene. Using solid acid catalysts like zeolites in combination with other nitrating agents has been shown to significantly enhance the selective formation of the 4-nitro isomer.[3][7]
Q5: Are there modern alternatives to the traditional mixed-acid nitration?
Yes, several modern approaches offer improved safety, selectivity, and yield:
-
Continuous-Flow Microreactors: This technology provides superior control over temperature and mixing, minimizing the risk of runaway reactions and reducing the formation of impurities.[3][6] It allows for safer and more efficient synthesis.[3]
-
Solid Acid Catalysts: Using catalysts like zeolites can improve selectivity, reduce corrosive waste, and lead to more environmentally friendly processes.[3][7]
Section 2: Troubleshooting Guide
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Mononitration | The first nitration step may be incomplete. Verify the reaction time and temperature for the mononitration step. An optimal temperature of 30°C for 60 minutes has been reported for high-yield mononitration.[2] |
| Suboptimal Dinitration Conditions | The conditions for the second nitration may be too mild. The dinitration step requires more forcing conditions than mononitration. Consider increasing the temperature (e.g., to around 80°C, as used for analogous compounds) or using a stronger nitrating mixture for the second step.[5] |
| Incorrect Acid Mixture/Ratio | The concentration and ratio of sulfuric acid to nitric acid are crucial. Low acid ratios can result in incomplete reactions.[4] For mononitration, a sulfuric acid concentration of 81% has been found to be optimal.[2] Ensure the dehydrating power of the mixture is sufficient for dinitration. |
Problem: High Levels of Over-Nitration (e.g., Trinitroxylene)
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures accelerate the rate of all nitration steps, including the third nitration. Maintain strict temperature control throughout the reaction. |
| Reaction Time is Too Long | Extended reaction times, especially at elevated temperatures, can lead to the formation of over-nitrated products.[4] Optimize the reaction time by monitoring the reaction progress (e.g., via TLC or GC). |
| Excessively Strong Nitrating Mixture | A high ratio of nitric acid to the substrate increases the likelihood of over-nitration.[4] Carefully control the stoichiometry of your reagents. |
Problem: Presence of Oxidized Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature / Long Reaction Time | Oxidation becomes more prevalent at higher temperatures and with longer reaction times.[5] Reduce the reaction temperature and/or time. Ensure the temperature does not spike during the exothermic addition of reagents. |
Problem: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of Multiple Isomers | If the reaction produced a mixture of dinitro isomers, purification can be challenging. Isomers often have similar physical properties. Fractional crystallization is a common method for separation. The solubility of different isomers in solvents like cold ethyl alcohol can vary, aiding in separation.[5] |
| Ineffective Crystallization Technique | The choice of solvent and the cooling rate are critical for obtaining pure crystals. Perform solvent screening to find an optimal recrystallization solvent where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. |
Section 3: Experimental Protocols
Protocol 1: Traditional Two-Step Mixed-Acid Synthesis (Illustrative)
This protocol is based on established principles for the nitration of xylenes.[2][5] Warning: This reaction is highly exothermic and involves corrosive and hazardous materials. All appropriate safety precautions must be taken.
Step A: Mononitration of m-Xylene
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 molar equivalents) to chilled (0-5°C) concentrated sulfuric acid (e.g., 81% concentration, ~1.1 moles per mole of xylene).[2] Maintain cooling in an ice bath.
-
In a separate reaction flask equipped with a stirrer, thermometer, and dropping funnel, place the m-xylene (1 molar equivalent).
-
Slowly add the chilled nitrating mixture dropwise to the m-xylene. The rate of addition should be controlled to maintain the reaction temperature at approximately 30°C.[2]
-
After the addition is complete, continue stirring at 30°C for 60 minutes to ensure the reaction goes to completion.[2]
-
Quench the reaction by pouring the mixture slowly over a large amount of crushed ice.
-
Separate the organic layer containing the mononitro-m-xylene mixture. It can be used directly in the next step without extensive purification.[5]
Step B: Dinitration of Mononitro-m-xylene
-
Prepare a stronger nitrating mixture, potentially with fuming nitric acid or a higher ratio of acids.
-
Gently heat the crude mononitro-m-xylene product from Step A to approximately 50-60°C.
-
Slowly add the second nitrating mixture dropwise, carefully controlling the temperature. The temperature will need to be raised to complete the dinitration, potentially to around 80°C.[5]
-
Maintain the reaction at the target temperature for a set period (e.g., 30-60 minutes), monitoring for completion.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The solid crude this compound will precipitate. Filter the solid product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Overview of Continuous-Flow Nitration
Continuous-flow nitration offers enhanced safety and control.[6]
-
Setup: A typical setup involves two pumps feeding the organic stream (m-xylene) and the mixed-acid stream into a T-mixer. The combined stream then flows through a temperature-controlled microreactor or tube reactor.
-
Optimization: Key parameters such as temperature, residence time (controlled by flow rate and reactor volume), and reagent ratios are optimized to maximize yield and selectivity.[6]
-
Reaction: The reaction occurs within the heated reactor coil. The excellent heat transfer of the microreactor prevents thermal runaways.
-
Workup: The output stream is collected and subjected to a standard workup procedure, such as quenching and phase separation, which can also be integrated into a continuous process. This method has been shown to reduce phenolic impurities, simplifying purification.[6]
Section 4: Data Presentation
Table 1: Effect of Reaction Time and Reagent Ratio on m-Xylene Nitration
(Data derived from a study using fuming HNO₃, illustrating general principles)[4]
| Entry | HNO₃ (mmol) | Time (min) | m-Xylene (%) | Mononitro Isomers (%) | Dinitro Isomers (%) |
| 1 | 9.01 | 30 | 54.3 | 45.7 | 0.0 |
| 2 | 18.01 | 15 | 3.5 | 93.8 | 2.7 |
| 3 | 18.01 | 30 | 0.0 | 83.1 | 16.9 |
| 4 | 18.01 | 45 | 0.0 | 76.2 | 23.8 |
| 5 | 36.01 | 30 | 0.0 | 45.1 | 54.9 |
This table demonstrates that increasing reaction time and the amount of nitrating agent leads to a higher conversion of the starting material and an increased proportion of dinitro products, but also raises the risk of over-nitration.
Table 2: Comparison of Selected Nitration Methodologies
| Method | Nitrating Agent / Catalyst | Key Advantages | Reported Yield / Selectivity | Reference |
| Traditional Mixed Acid | HNO₃ / H₂SO₄ | Low-cost, well-established | Yields can be variable; often produces isomer mixtures. | [2] |
| Catalytic Nitration | Bi(NO₃)₃ / Zeolite Hbeta | High selectivity, milder conditions, less pollution. | 89.9% yield and 8.26 selectivity for 4-nitro-m-xylene. | [7] |
| Continuous-Flow | HNO₃ / H₂SO₄ | Enhanced safety, superior temperature control, reduced impurities. | 94.1% yield for analogous nitro-o-xylenes. | [6] |
Section 5: Visualizations
Reaction Pathway
Caption: Reaction pathway for the two-step synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for a typical two-step mixed-acid nitration.
Troubleshooting Logic
References
- 1. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. This compound | 603-02-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
Minimizing the formation of 2,6-Dinitro-m-xylene during nitration.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of m-xylene. The primary focus is on minimizing the formation of the undesired byproduct, 2,6-dinitro-m-xylene, to enhance the yield and purity of mononitro-m-xylene isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of m-xylene that may lead to the excessive formation of 2,6-dinitro-m-xylene.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High Yield of Dinitro-m-xylene | - Excessive Nitrating Agent: Using a high molar ratio of nitric acid to m-xylene. - High Reaction Temperature: Elevated temperatures increase the rate of the second nitration. - Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material. - Highly Concentrated Acid: Using a very high concentration of sulfuric acid can lead to over-nitration.[1] | - Optimize Stoichiometry: Use a molar ratio of nitric acid to m-xylene closer to 1:1. A slight excess of nitric acid (e.g., 10%) can be used to ensure complete conversion of m-xylene, but larger excesses should be avoided.[2] - Control Temperature: Maintain a lower reaction temperature. For mixed acid nitration, a temperature range of 30-50°C is often recommended for mononitration.[3] - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and quench it once the m-xylene has been consumed to prevent further nitration. - Adjust Acid Concentration: For mixed acid systems, a sulfuric acid concentration of around 81% has been found to be optimal for mononitration.[2] |
| Low Selectivity for 4-nitro-m-xylene | - Inappropriate Catalyst: The choice of catalyst can significantly influence isomer distribution. - Suboptimal Reaction Conditions: Temperature and acid concentration can affect the regioselectivity of the nitration. | - Employ Selective Catalysts: Consider using solid acid catalysts like zeolite-β, which has been shown to favor the formation of 4-nitro-m-xylene.[4] Another option is a bismuth nitrate-based system with a zeolite molecular sieve catalyst.[5] - Fine-tune Reaction Parameters: Systematically vary the temperature and acid concentrations to find the optimal conditions for maximizing the yield of the desired isomer. |
| Runaway Reaction | - Poor Temperature Control: Nitration reactions are highly exothermic. - Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can lead to a rapid increase in temperature. | - Ensure Efficient Cooling: Use an ice bath or a cooling mantle to maintain the desired reaction temperature. - Slow and Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution. |
| Inconsistent Results | - Variability in Reagent Quality: The concentration of nitric and sulfuric acids can vary. - Inadequate Mixing: Poor stirring can lead to localized "hot spots" and uneven reaction rates. | - Use Standardized Reagents: Ensure the concentration of the acids is accurately known before use. - Maintain Efficient Agitation: Use a mechanical stirrer for larger scale reactions to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the mononitration of m-xylene?
A1: The mononitration of m-xylene typically yields two main isomers: 4-nitro-m-xylene and 2-nitro-m-xylene. Under conventional mixed-acid conditions, the ratio of these isomers can be influenced by the reaction parameters, with 4-nitro-m-xylene generally being the major product.[3][6]
Q2: How can I minimize the formation of 2,6-dinitro-m-xylene?
A2: To minimize dinitration, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Limiting the amount of nitrating agent: Use a molar ratio of nitric acid to m-xylene that is close to stoichiometric for mononitration.
-
Controlling the temperature: Lower reaction temperatures favor mononitration.
-
Reducing the reaction time: Monitor the reaction and stop it once the starting material is consumed.
-
Using a less aggressive nitrating system: Consider alternatives to the standard concentrated sulfuric acid/nitric acid mixture, such as using a solid acid catalyst.[1][4]
Q3: What is the role of sulfuric acid in the nitration of m-xylene?
A3: Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring of m-xylene.
Q4: Are there alternative, more environmentally friendly methods for the nitration of m-xylene?
A4: Yes, there is ongoing research into greener nitration methods. The use of solid acid catalysts, such as zeolites, is a promising approach as it can reduce the use of corrosive and difficult-to-dispose-of strong acids.[4] Additionally, microreactor technology offers enhanced safety and control over highly exothermic reactions like nitration, potentially leading to higher selectivity and reduced byproduct formation.[7]
Q5: How can I analyze the product mixture to determine the ratio of mononitro isomers and the presence of dinitro-m-xylene?
A5: Gas chromatography (GC) is a common and effective method for separating and quantifying the isomers of nitroxylene in the reaction mixture.[5] By comparing the retention times and peak areas of the components in the sample to those of known standards, you can determine the composition of your product.
Data Presentation
Table 1: Effect of Reaction Conditions on the Nitration of m-Xylene with Fuming Nitric Acid [1]
| Entry | m-Xylene (mmol) | Fuming HNO₃ (mmol) | Catalyst (K-10 Montmorillonite) | Time (min) | 4-nitro-m-xylene (%) | 2-nitro-m-xylene (%) | Dinitro-m-xylene (%) |
| 1 | 4.5 | 9.0 | No | 30 | 75 | 25 | 0 |
| 2 | 4.5 | 18.0 | No | 30 | 55 | 20 | 25 |
| 3 | 4.5 | 9.0 | Yes | 30 | 60 | 15 | 25 |
| 4 | 4.5 | 18.0 | Yes | 30 | 30 | 10 | 60 |
| 5 | 4.5 | 9.0 | No | 15 | 80 | 20 | 0 |
| 6 | 4.5 | 18.0 | No | 60 | 45 | 15 | 40 |
Note: Percentages are approximate and based on the relative distribution of products.
Experimental Protocols
Protocol 1: Selective Mononitration of m-Xylene using a Zeolite Catalyst
This protocol is based on methods utilizing solid acid catalysts to improve selectivity and reduce over-nitration.[4]
Materials:
-
m-Xylene
-
70% Nitric Acid
-
Zeolite-β catalyst
-
Dichloroethane (solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 100 mL two-necked round-bottom flask, add m-xylene (e.g., 50 mmol) and the zeolite-β catalyst (e.g., 500 mg).
-
Add dichloroethane (10 mL) as the solvent.
-
Heat the mixture to reflux temperature with vigorous stirring.
-
Slowly add 70% nitric acid (e.g., in a molar ratio of 1:1.2 of xylene to nitric acid) to the reaction mixture over a period of time (e.g., 1 hour).
-
Continue refluxing for approximately 4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the product mixture using gas chromatography to determine the isomer distribution.
Protocol 2: Analysis of Nitroxylene Isomers by Gas Chromatography (GC)
This is a general guideline for the GC analysis of the product mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating aromatic isomers (e.g., a DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/minute.
-
Hold: Maintain at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
Procedure:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Inject the sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to m-xylene, 4-nitro-m-xylene, 2-nitro-m-xylene, and any dinitro-m-xylene isomers by comparing their retention times with those of authentic standards. The compound with the lowest boiling point will generally have the shortest retention time.[8]
-
Calculate the relative percentage of each component by integrating the peak areas.
Mandatory Visualization
Caption: Logical workflow for minimizing 2,6-dinitro-m-xylene formation.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 5. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]
- 6. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 2,4-Dinitro-m-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-dinitro-m-xylene from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The nitration of m-xylene typically yields a mixture of isomers and over-nitrated products. The most common impurities include:
-
Isomeric Byproducts: 2,6-dinitro-m-xylene and 4,6-dinitro-m-xylene. The formation of these isomers is highly dependent on reaction conditions.
-
Over-nitration Products: 2,4,6-trinitro-m-xylene can form if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).
-
Unreacted Starting Material: Residual m-xylene may be present.
-
Mono-nitrated Intermediates: Such as 2-nitro-m-xylene and 4-nitro-m-xylene.
Q2: What are the recommended primary purification methods for this compound?
A2: The most effective and commonly used purification method is recrystallization.[1] Fractional crystallization can also be employed to separate isomeric impurities. For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) is a powerful technique.[1]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Ethanol and acetone are effective solvents for the recrystallization of this compound, capable of yielding purities greater than 95%.[1] The choice of solvent will depend on the specific impurity profile of your crude product.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of this compound and its impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (82-84 °C) indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the desired product and any impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid. | - Evaporate some of the solvent to increase the concentration of the solute.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Oily Precipitate Forms Instead of Crystals | - The melting point of the solute is lower than the boiling point of the solvent.- The crude material has a high concentration of impurities. | - Try a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Perform a preliminary purification step, such as a simple filtration or wash, before recrystallization. |
| Poor Recovery of Purified Product | - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Crystals were lost during transfer. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Carefully transfer the crystalline mass to the filtration apparatus. |
| Product is Still Impure After Recrystallization | - The chosen solvent is not effective at separating the specific impurities.- The cooling process was too fast, trapping impurities in the crystal lattice. | - Experiment with a different recrystallization solvent (e.g., acetone if ethanol was initially used).- Ensure a slow cooling rate to allow for proper crystal formation.- A second recrystallization may be necessary. |
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | - The mobile phase composition is not optimal.- The column is not suitable for separating closely related isomers. | - Adjust the ratio of acetonitrile to water in the mobile phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve resolution.- Consider using a different stationary phase, such as a phenyl-hexyl or a diol column, which can offer different selectivities for aromatic compounds. |
| Broad or Tailing Peaks | - The column is overloaded.- The sample solvent is incompatible with the mobile phase.- The column is degrading. | - Inject a smaller volume of the sample or dilute the sample.- Dissolve the sample in the mobile phase if possible.- Flush the column or replace it if it has reached the end of its lifespan. |
| No Peaks Detected | - The detector is not set to the correct wavelength.- The compound did not elute from the column. | - Nitroaromatic compounds typically absorb UV light. Set the detector to a wavelength around 254 nm.- If the compound is strongly retained, increase the percentage of the organic solvent in the mobile phase. |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol is a general guideline and may require optimization based on the initial purity of the crude product.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., start with 10-15 mL per gram of crude product). Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Saturated Solution: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
HPLC Analysis of this compound
This method provides a starting point for the analysis of this compound and its common isomers.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 50% B
-
18-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Data Presentation
Table 1: Physical Properties of Dinitroxylene Isomers and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 196.16 | 82-84 | 301.6 |
| 2,6-Dinitro-m-xylene | 196.16 | ~66 | ~285 |
| 4,6-Dinitro-m-xylene | 196.16 | ~93 | ~315 |
| 2,4,6-Trinitro-m-xylene | 241.16 | 182 | Decomposes |
Note: Data for isomers other than this compound are approximated from analogous dinitrotoluene compounds due to limited direct data for dinitroxylenes.
Table 2: Comparison of Recrystallization Solvents
| Solvent | Purity Achieved | Advantages | Disadvantages |
| Ethanol | > 95% | - Readily available- Relatively low toxicity- Good solubility differential | - May require larger volumes compared to other solvents. |
| Acetone | > 95% | - High solvating power- Volatile, easy to remove | - Highly flammable- May dissolve some impurities as well. |
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Troubleshooting common issues in the nitration of m-xylene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the nitration of m-xylene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the mononitration of m-xylene?
The mononitration of m-xylene typically yields two main isomers: 4-nitro-m-xylene and 2-nitro-m-xylene.[1][2] The methyl groups on the m-xylene ring direct the incoming nitro group to the ortho and para positions. Due to steric hindrance between the two methyl groups, the 4-position (para to one methyl group and ortho to the other) is the major product, while the 2-position (ortho to both methyl groups) is the minor product.
Q2: What is the role of sulfuric acid in the nitration of m-xylene?
Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent that attacks the electron-rich aromatic ring of m-xylene.[1]
Q3: What are the main safety concerns associated with the nitration of m-xylene?
The nitration of m-xylene is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions.[3] The nitrating mixture, consisting of concentrated nitric and sulfuric acids, is extremely corrosive and a strong oxidizing agent.[4][5] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[4][5] The reaction should be carried out in a well-ventilated fume hood.[4]
Troubleshooting Guide
Issue 1: Low Yield of Mononitro-m-xylene
Q: I am getting a very low yield of the desired mononitro-m-xylene. What are the possible causes and how can I improve the yield?
A: Low yields can stem from several factors related to reaction conditions and workup procedures. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. While reactions can be rapid, allowing for a sufficient duration (e.g., 30-60 minutes) can ensure maximum conversion.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
-
Solution: Maintain the recommended temperature range. While low temperatures are used to control the exothermic reaction, a temperature that is too low can hinder the reaction rate. A temperature of around 30-35°C is often cited for good yields.[6]
-
-
Improper Acid Ratio: The ratio of sulfuric acid to nitric acid and to m-xylene is critical.
-
Solution: Use the optimal molar ratios of reactants. An excess of nitric acid can lead to dinitration, while insufficient sulfuric acid will result in poor generation of the nitronium ion.
-
-
Losses During Workup: Significant product loss can occur during the aqueous workup and extraction phases.
-
Solution: Ensure proper phase separation during extraction. Use an adequate amount of extraction solvent (e.g., dichloromethane or diethyl ether) and perform multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in m-xylene nitration.
Issue 2: Formation of Dinitro-m-xylene (Over-nitration)
Q: My product is contaminated with a significant amount of dinitro-m-xylene. How can I prevent this side reaction?
A: The formation of dinitro-m-xylene is a common issue, especially since the initial nitro-m-xylene product is still susceptible to further nitration. Controlling the reaction conditions is key to minimizing this over-reaction.
Potential Causes and Solutions:
-
Excess Nitric Acid: Using a large excess of nitric acid will drive the reaction towards dinitration.
-
Solution: Use a controlled amount of nitric acid, typically a slight excess (e.g., 10%) relative to m-xylene.[6]
-
-
High Reaction Temperature: Higher temperatures increase the rate of the second nitration.
-
Solution: Maintain a low and controlled reaction temperature. Performing the addition of the nitrating mixture at 0-5°C and then allowing the reaction to proceed at a moderately low temperature (e.g., below 35°C) can significantly reduce dinitration.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the mononitration is complete can lead to the formation of the dinitro product.
-
Solution: Monitor the reaction by TLC and quench the reaction once the starting m-xylene has been consumed.
-
| Parameter | Condition to Favor Mononitration | Condition Leading to Dinitration |
| Temperature | 0 - 35°C | > 40°C |
| Molar Ratio (HNO₃:m-xylene) | ~1.1 : 1 | > 1.5 : 1 |
| Reaction Time | Monitored (until m-xylene is consumed) | Extended (prolonged exposure to nitrating agent) |
Logical Relationship Diagram for Dinitration:
Caption: Factors promoting the formation of dinitro-m-xylene.
Issue 3: Undesirable Isomer Ratio
Q: I am obtaining a higher than expected proportion of the 2-nitro-m-xylene isomer. How can I improve the selectivity for the 4-nitro isomer?
A: While the 4-nitro isomer is generally the major product, the isomer distribution can be influenced by the reaction conditions.
Potential Causes and Solutions:
-
Nitrating Agent: The nature of the nitrating agent can affect the isomer distribution.
-
Reaction Temperature: Temperature can have a modest effect on the isomer ratio.
-
Solution: Consistent and controlled temperature throughout the reaction is recommended for reproducible isomer ratios.
-
| Nitrating System | Typical 4-nitro-m-xylene : 2-nitro-m-xylene Ratio |
| H₂SO₄ / HNO₃ | ~86 : 14[7] |
| Zeolite-β Catalyst | High selectivity for 4-nitro isomer[7][8] |
| BF₃ Catalyst | ~83 : 17[9] |
Experimental Protocol: Mononitration of m-Xylene
This protocol is a general guideline for the laboratory-scale synthesis of mononitro-m-xylene.
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask, carefully add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The addition should be done slowly with constant stirring.
-
-
Nitration Reaction:
-
Place m-xylene in a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred m-xylene, ensuring the temperature of the reaction mixture does not exceed 35°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes), monitoring the reaction by TLC.
-
-
Workup:
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product, a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene, can be further purified by fractional distillation under reduced pressure if separation of the isomers is required.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the nitration of m-xylene.
References
- 1. How are products formed in nitration of m xylene? | Filo [askfilo.com]
- 2. sarthaks.com [sarthaks.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 8. Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst [ouci.dntb.gov.ua]
- 9. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
Optimizing temperature and reaction time for m-xylene dinitration.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dinitration of m-xylene. Our aim is to offer practical solutions to common experimental challenges.
Troubleshooting Guide
Issue: Low Yield of Dinitro-m-xylene
-
Question: My reaction is yielding primarily mononitro-m-xylene with very little of the desired dinitro product. What are the likely causes and how can I improve the yield of dinitro-m-xylene?
Answer: Low yields of dinitro-m-xylene are typically due to insufficient reaction severity. The introduction of the first nitro group deactivates the aromatic ring, making the second nitration more difficult. To increase the yield of the dinitro product, consider the following adjustments:
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for the second nitration. Systematically increase the temperature in increments (e.g., 10°C) to find the optimal point without excessive byproduct formation.
-
Increase Reaction Time: The dinitration reaction may require a longer duration to proceed to completion. Extend the reaction time and monitor the progress using an appropriate analytical technique such as GC-MS.
-
Increase the Concentration of the Nitrating Agent: A higher concentration of the nitrating mixture (fuming nitric acid and concentrated sulfuric acid) can drive the reaction towards dinitration. However, this should be done cautiously as it can also increase the rate of side reactions.
-
Ensure Anhydrous Conditions: Water can dilute the mixed acid and reduce its nitrating strength. Ensure all glassware is dry and use anhydrous reagents.
-
Issue: High Percentage of Byproducts (Oxidation and Over-nitration)
-
Question: My product mixture contains a significant amount of oxidized byproducts and trinitro-m-xylene. How can I minimize the formation of these impurities?
Answer: The formation of oxidation byproducts and trinitrated compounds is often a result of reaction conditions that are too harsh. To mitigate this, consider the following:
-
Optimize Reaction Temperature: While higher temperatures favor dinitration, excessive heat can lead to oxidation of the methyl groups and further nitration to trinitro-m-xylene. It is crucial to find a temperature that is high enough for dinitration but low enough to minimize these side reactions. Careful, incremental adjustments and close monitoring are key.
-
Control the Rate of Addition of Nitrating Agent: The nitration of m-xylene is a highly exothermic reaction. Adding the nitrating agent too quickly can cause localized overheating, leading to the formation of byproducts. A slow, dropwise addition with efficient stirring and external cooling is recommended to maintain a controlled temperature.
-
Precise Stoichiometry: Use a carefully measured molar ratio of nitrating agent to m-xylene. An excessive amount of nitric acid can lead to over-nitration.
-
Issue: Signs of a Runaway Reaction
-
Question: During the addition of the nitrating agent, the reaction temperature increased rapidly and uncontrollably, and brown fumes were evolved. What is happening and what should I do?
Answer: These are signs of a runaway reaction, which is a dangerous situation that can lead to an explosion. The brown fumes are likely nitrogen dioxide (NO₂), indicating decomposition of the nitric acid at high temperatures.
-
Immediate Action: If you observe a rapid, uncontrolled temperature rise, immediately stop the addition of the nitrating agent and apply maximum cooling to the reaction vessel (e.g., using an ice-salt bath). If the reaction cannot be brought under control, evacuate the area and follow your laboratory's emergency procedures.
-
Prevention: To prevent runaway reactions, always:
-
Use a well-maintained cooling bath and monitor the reaction temperature continuously.
-
Add the nitrating agent slowly and in a controlled manner.
-
Ensure efficient stirring to dissipate heat.
-
Perform the reaction on a small scale initially to assess its exothermicity before scaling up.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal temperature range for the dinitration of m-xylene?
Answer: The optimal temperature for dinitration is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. Generally, temperatures in the range of 70-100°C are explored for dinitration, which is significantly higher than for mononitration. However, the ideal temperature will depend on other reaction parameters such as the concentration of the mixed acid and the desired reaction time.
-
Question: How does the reaction time affect the product distribution in m-xylene dinitration?
Answer: Initially, mononitro-m-xylene will be the predominant product. As the reaction progresses, the concentration of the dinitro product will increase while the mononitro intermediate is consumed. However, extended reaction times, especially at elevated temperatures, can lead to an increase in over-nitrated (trinitro) and oxidized byproducts. It is therefore crucial to monitor the reaction over time to determine the point at which the optimal yield of the desired dinitro-m-xylene is achieved.
-
Question: What are the major isomers formed during the dinitration of m-xylene?
Answer: The primary product of the dinitration of m-xylene is 2,4-dinitro-m-xylene. The directing effects of the two methyl groups on the aromatic ring favor nitration at the positions ortho and para to them.
-
Question: Are there alternative, safer nitrating agents for the dinitration of m-xylene?
Answer: Yes, research has explored the use of milder and more selective nitrating agents to avoid the hazards associated with mixed acid nitration. These include nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) and the use of solid acid catalysts such as zeolites. These methods can offer improved safety and selectivity, though they may require different reaction conditions and optimization.
Data Presentation
Table 1: Illustrative Effect of Temperature and Reaction Time on the Dinitration of m-Xylene
| Experiment ID | Temperature (°C) | Reaction Time (hours) | Mononitro-m-xylene (%) | Dinitro-m-xylene (%) | Trinitro-m-xylene & Byproducts (%) |
| 1 | 60 | 1 | 75 | 20 | 5 |
| 2 | 60 | 3 | 40 | 55 | 5 |
| 3 | 80 | 1 | 30 | 65 | 5 |
| 4 | 80 | 3 | 10 | 80 | 10 |
| 5 | 100 | 1 | 15 | 70 | 15 |
| 6 | 100 | 3 | 5 | 60 | 35 |
Note: This table presents illustrative data based on established principles of aromatic nitration. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Optimizing m-Xylene Dinitration
This protocol describes a general procedure for optimizing the dinitration of m-xylene by systematically varying the reaction temperature and time.
Materials:
-
m-Xylene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and thermometer)
-
Cooling bath (ice-water or ice-salt)
-
Separatory funnel
-
Rotary evaporator
-
GC-MS for product analysis
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add a predetermined molar excess of concentrated nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature before use.
-
Reaction Setup: Place a known amount of m-xylene in the round-bottom flask equipped with a magnetic stirrer and a thermometer. Place the flask in a cooling bath to maintain the desired initial temperature.
-
Nitration Reaction: Begin stirring the m-xylene and slowly add the prepared nitrating mixture dropwise from the dropping funnel. Monitor the temperature closely and adjust the addition rate to maintain the target reaction temperature.
-
Optimization of Temperature and Time:
-
Temperature Variation: Conduct a series of experiments at different temperatures (e.g., 60°C, 80°C, 100°C) while keeping the reaction time and molar ratios of reactants constant.
-
Time Variation: For each temperature, run the reaction for different durations (e.g., 1 hour, 2 hours, 3 hours) to determine the optimal reaction time.
-
-
Work-up:
-
After the desired reaction time, carefully pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Product Analysis:
-
Remove the solvent using a rotary evaporator.
-
Analyze the product mixture using GC-MS to determine the relative percentages of m-xylene, mononitro-m-xylene, dinitro-m-xylene, and any byproducts.
-
-
Data Analysis: Tabulate the results to identify the temperature and reaction time that provide the highest yield of dinitro-m-xylene with the lowest percentage of impurities.
Mandatory Visualization
Caption: Workflow for optimizing m-xylene dinitration.
Caption: Troubleshooting decision tree for m-xylene dinitration.
Technical Support Center: Separation of 2,4- and 2,6-Dinitroxylene Isomers
Welcome to the technical support center for challenges in the separation of 2,4- and 2,6-dinitroxylene (DNX) isomers. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their separation experiments.
A Note on Analogous Compounds: Detailed, peer-reviewed studies focusing specifically on the separation of 2,4- and 2,6-dinitroxylene isomers are not extensively available in the public literature. However, 2,4- and 2,6-dinitrotoluene (DNT) are closely related structural analogues with very similar chemical and physical properties. The methodologies and principles established for separating DNT isomers are highly transferable to DNX isomers. Therefore, the data and protocols presented here are based on the extensive research available for DNTs and serve as a robust starting point for developing a separation method for dinitroxylenes.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2,4- and 2,6-dinitroxylene isomers so challenging?
The primary challenge lies in their significant structural and physical similarities. As positional isomers, they have identical molecular weights and chemical formulas.[1] This results in very close boiling points, similar polarities, and comparable solubilities in many common solvents, making separation by standard techniques like distillation or simple crystallization difficult.
Q2: What are the key physical property differences that can be exploited for separation?
The most significant and exploitable differences are in their melting points and, to a lesser extent, their water solubility. The 2,4-isomer generally has a higher melting point than the 2,6-isomer.[1] These differences, though small, are often sufficient to allow for separation via carefully controlled fractional crystallization.
Q3: Can I use chromatography to separate these isomers?
Yes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for both analytical and preparative-scale separation. The key is to select a column and mobile phase that can exploit the subtle differences in their polarity and interaction with the stationary phase. For instance, Phenyl-based HPLC columns can offer different selectivity compared to standard C18 columns due to π-π interactions with the aromatic rings of the isomers.[2]
Q4: My HPLC peaks for the 2,4- and 2,6- isomers are overlapping. How can I improve the resolution?
Peak co-elution is a common problem. To improve resolution, you can:
-
Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Reducing the percentage of the organic solvent will generally increase retention times and may improve separation.[3]
-
Change the Stationary Phase: If a C18 column provides poor resolution, try a Phenyl-Hexyl or a Diol column. These stationary phases introduce different retention mechanisms (like π-π or charge-transfer interactions) that can effectively separate positional isomers.[2][4][5]
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve peak resolution, although it will also increase the run time.
-
Use a Gradient: Employing a solvent gradient (i.e., changing the mobile phase composition over the course of the run) is often more effective than an isocratic method for separating closely eluting compounds.
Q5: How can I confirm the identity and purity of my separated fractions?
Once separated, the identity and purity of each isomer fraction should be confirmed using standard analytical techniques. This can include:
-
HPLC/GC Analysis: Spiking the isolated fraction with a known standard of one isomer to see if the peak shape remains symmetrical.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry can also aid in differentiating isomers based on fragmentation patterns.
-
Melting Point Analysis: A sharp melting point close to the literature value for the pure compound is a strong indicator of purity.
Physicochemical Properties of Dinitrotoluene Isomers (Analogues)
This table summarizes the key quantitative data for 2,4- and 2,6-dinitrotoluene, which can be used to guide the development of separation protocols for dinitroxylene.
| Property | 2,4-Dinitrotoluene | 2,6-Dinitrotoluene | Data Source(s) |
| CAS Number | 121-14-2 | 606-20-2 | [6] |
| Molecular Weight | 182.13 g/mol | 182.13 g/mol | [7][8] |
| Appearance | Pale yellow to orange crystalline solid | Yellow to red crystalline solid | [8][9] |
| Melting Point | 70 °C (158 °F) | 66 °C (151 °F) | [7][10] |
| Boiling Point | Decomposes at 250–300 °C | Decomposes | [7][11] |
| Water Solubility | 270 mg/L (at 22 °C) | < 1000 mg/L (at 18 °C) | [1][11] |
| log Kow | 1.98 | 2.10 | [1] |
Troubleshooting Guides
Fractional Crystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity / Co-crystallization | Cooling rate is too fast, trapping impurities. | Decrease the cooling rate significantly. Use a stirred, jacketed vessel with a programmable cooling ramp if possible. |
| Solvent choice is not optimal, leading to similar solubilities at lower temperatures. | Screen a variety of solvents or solvent/anti-solvent systems. The ideal solvent will maximize the solubility difference between the two isomers across the chosen temperature range. | |
| "Oiling Out" Instead of Crystallizing | The solution is becoming supersaturated at a temperature above the melting point of the solute mixture (eutectic). | Use a more dilute solution to raise the saturation temperature. Ensure the cooling process is slow and agitation is gentle but consistent. |
| Low Yield | Too much solvent was used, keeping the target compound in solution. | Reduce the initial volume of the solvent. After filtering the first crop of crystals, concentrate the mother liquor and cool again to obtain a second, potentially less pure, crop. |
| The final cooling temperature is not low enough. | Cool the solution to a lower temperature (e.g., 0-5 °C) to maximize precipitation of the less soluble isomer, but be mindful that this may also increase impurity levels. |
HPLC Separation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Peak Resolution (Co-elution) | Stationary phase (column) is not selective enough for the isomers. | Switch to a column with a different selectivity. A Phenyl-Hexyl column is an excellent alternative to a C18, as it promotes π-π interactions that can differentiate positional isomers.[2] A diol-functionalized column can also provide unique selectivity.[4][5] |
| Mobile phase is too strong (eluting compounds too quickly). | Decrease the organic solvent (acetonitrile/methanol) concentration in the mobile phase. For example, move from 70% methanol to 60% methanol.[3] | |
| Isocratic elution is insufficient. | Develop a shallow gradient elution method. A slow, gradual increase in organic solvent can help resolve closely eluting peaks. | |
| Broad Peaks | Flow rate is too high, leading to band broadening. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). |
| Extra-column volume is too large (tubing is too long or wide). | Use tubing with a smaller internal diameter and ensure the path from injector to detector is as short as possible. | |
| Inconsistent Retention Times | Poor column equilibration between runs. | Ensure the column is flushed with the initial mobile phase for a sufficient volume (at least 10 column volumes) before each injection. |
| Mobile phase composition is changing (e.g., solvent evaporation). | Keep mobile phase bottles capped and use freshly prepared solvents. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: General Method for Separation by Fractional Crystallization
This protocol provides a general workflow for separating the isomers based on their differential solubility and melting points.
-
Solvent Selection: Based on solubility data, choose a solvent in which one isomer is significantly less soluble than the other at a reduced temperature (e.g., ethanol, methanol).
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude mixture of dinitroxylene isomers. Slowly add the minimum amount of hot solvent required to fully dissolve the solid mixture at or near the solvent's boiling point.
-
Slow Cooling: Once dissolved, remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Insulation of the flask can help slow the cooling rate. The isomer with the lower solubility should begin to crystallize.
-
Ice Bath Cooling: After reaching room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble isomer.
-
Drying: Dry the collected crystals under vacuum.
-
Analysis: Analyze the purity of the crystalline product and the remaining mother liquor using HPLC or GC.
-
Recrystallization: If the purity is not sufficient, repeat the process (recrystallize) using the same or a different solvent system.
Protocol 2: HPLC Method Development for Isomer Analysis and Separation
This protocol outlines steps to develop a robust HPLC method for separating 2,4- and 2,6-dinitroxylene.
-
Column Selection:
-
Starting Point: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.
-
Alternative Selectivity: Agilent ZORBAX RRHD Phenyl-Hexyl (or equivalent), which provides π-π interactions.[2]
-
-
Mobile Phase Preparation:
-
Solvent A: Deionized Water
-
Solvent B: HPLC-grade Acetonitrile or Methanol
-
-
Initial Isocratic Run:
-
Set up an isocratic method with a 60:40 ratio of Solvent B to Solvent A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL of a ~100 µg/mL sample solution.
-
-
Method Optimization:
-
If peaks are unresolved and elute quickly: Decrease the percentage of Solvent B in 5% increments (e.g., to 55%, then 50%).
-
If peaks are well-resolved but the run is long: Increase the percentage of Solvent B.
-
If peaks remain unresolved: Switch to the Phenyl-Hexyl column and repeat the scouting runs. The different retention mechanism is likely to change the elution order and improve separation.[2]
-
-
Gradient Development (if needed):
-
If a suitable isocratic method cannot be found, develop a linear gradient.
-
Example Gradient: Start at 40% Solvent B, ramp to 70% Solvent B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. Adjust the slope and duration of the gradient to maximize resolution between the two isomer peaks. A study on DNTs achieved a resolution of 2.06 using a gradient with a diol column.[4][5]
-
Visualizations
Experimental and Logic Workflows
Caption: General experimental workflow for the separation and purification of dinitroxylene isomers.
Caption: Decision tree for troubleshooting co-eluting peaks in HPLC analysis of isomers.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. agilent.com [agilent.com]
- 3. lctsbible.com [lctsbible.com]
- 4. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 8. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 121-14-2,2,4-Dinitrotoluene | lookchem [lookchem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 2,6-DINITROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Effective recrystallization techniques for purifying 2,4-Dinitro-m-xylene.
Technical Support Center: Purifying 2,4-Dinitro-m-xylene
This guide provides researchers, scientists, and drug development professionals with effective recrystallization techniques for purifying this compound. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol and acetone are commonly used organic solvents.[1] The choice depends on the impurities present. Small-scale solubility tests are recommended to determine the optimal solvent.
Q2: My this compound sample is yellow. Can recrystallization remove this color?
A2: Yes. Minor colored impurities can often be removed during recrystallization. This is typically achieved by adding a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for pure this compound is 82.0°C.[3] A sharp melting point range close to this value is a good indicator of purity.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath to induce maximum crystallization.[4] Avoid using an excessive amount of solvent, as this will keep more of your product dissolved even at low temperatures.
Experimental Protocols & Data
Detailed Methodology: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying this compound using a single solvent.
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) at room temperature and observe the solubility. The compound should be sparingly soluble or insoluble.
-
Heat the test tube in a hot water bath. The compound should dissolve completely.[5]
-
Allow the test tube to cool to room temperature, then place it in an ice bath. A good yield of crystals should form.
-
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.
-
Heat your selected solvent in a separate beaker on a hot plate.
-
Add the hot solvent to the Erlenmeyer flask in small portions while swirling, keeping the flask on the hot plate.[2] Continue adding solvent until the solid just dissolves.[4]
-
-
Decolorization (Optional):
-
If the solution is colored, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute's mass).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities and activated charcoal.
-
Set up a gravity filtration apparatus (funnel with fluted filter paper) into a clean, pre-warmed Erlenmeyer flask.
-
Wet the filter paper with a small amount of hot solvent.
-
Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[6]
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter to help them dry.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity can then be assessed by melting point analysis.
-
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Solubility of this compound | Notes |
| Ethanol | 78.4 | Good: High solubility when hot, lower when cold.[1] | A common and effective choice. Flammable. |
| Acetone | 56 | Good: High solubility when hot, lower when cold.[1] | Its low boiling point means it evaporates quickly. Flammable. |
| Water | 100 | Poor: Low solubility even at high temperatures.[1] | Not suitable as a primary recrystallization solvent. Can be used as an anti-solvent in a two-solvent system. |
| Methanol | 64.7 | Moderate: Similar to ethanol but may be slightly less effective. | Flammable and toxic. |
Visualized Workflows and Logic
Caption: A flowchart of the standard recrystallization process.
Troubleshooting Guide
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause 1: Insufficient solvent has been added.
-
Solution: Add more hot solvent in small increments until the solid dissolves completely.[5] Be careful not to add a large excess, as this will reduce your final yield.
-
-
Possible Cause 2: The incorrect solvent was chosen.
-
Solution: The compound may be insoluble or poorly soluble in the chosen solvent. A new solvent must be selected by performing solubility tests.
-
Problem: No crystals form after cooling the solution.
-
Possible Cause 1: Too much solvent was used.
-
Solution: The solution is not saturated enough. Boil off some of the solvent to concentrate the solution, then allow it to cool again.[2]
-
-
Possible Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too rapidly.
-
Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of extra solvent. Allow the solution to cool much more slowly. Insulating the flask can help.
-
-
Possible Cause 2: The melting point of the solid is lower than the boiling point of the solvent, and the solution is saturated above the compound's melting point.
-
Solution: Reheat the solution and add slightly more solvent. This lowers the saturation temperature. Alternatively, choose a solvent with a lower boiling point.
-
-
Possible Cause 3: Significant impurities are present, depressing the melting point.
-
Solution: The oil is likely a highly impure form of your compound. Try to separate the oil, redissolve it in a larger volume of solvent, and attempt the recrystallization again.
-
Caption: A decision tree for troubleshooting common issues.
References
Preventing over-nitration in the synthesis of 2,4-Dinitro-m-xylene.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 2,4-dinitro-m-xylene, with a primary focus on preventing over-nitration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. | - Increase reaction time or temperature moderately. - Ensure the temperature is maintained within the optimal range (refer to experimental protocol). - Use a slight excess of the nitrating agent. |
| Presence of significant amounts of mononitro-m-xylene | - Reaction time is too short. - Reaction temperature is too low. - Inadequate amount of nitrating agent. | - Extend the reaction time. - Gradually increase the reaction temperature, monitoring for over-nitration. - Ensure the correct stoichiometry of the nitrating agent is used. |
| Significant formation of trinitro-m-xylene (over-nitration) | - Reaction temperature is too high. - Excessively concentrated nitrating agent. - Prolonged reaction time at elevated temperatures. | - Maintain strict temperature control, ideally below 35°C during the addition of the nitrating agent. - Use the recommended concentrations of nitric and sulfuric acid. - Monitor the reaction progress and stop it once the formation of the desired product is maximized. |
| Reaction is too exothermic and difficult to control | - Rate of addition of the nitrating agent is too fast. - Inefficient cooling of the reaction vessel. - High concentration of reactants. | - Add the nitrating agent dropwise with vigorous stirring. - Use an ice bath or other appropriate cooling system to maintain the desired temperature. - Dilute the reaction mixture with a suitable inert solvent. |
| Formation of dark-colored byproducts | - Oxidation of the methyl groups. - Presence of impurities in the starting materials. | - Ensure the absence of nitrous acid in the nitric acid by using a urea pretreatment. - Use high-purity m-xylene. |
| Difficulty in isolating the pure product | - Presence of isomeric dinitro-m-xylenes. - Contamination with over-nitrated products. | - Purify the crude product by recrystallization from a suitable solvent like ethanol. - Column chromatography can be used for separating isomers if high purity is required. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-nitration in the synthesis of this compound?
A1: The primary cause of over-nitration is excessive reaction temperature. The nitration of m-xylene is a stepwise process, and higher temperatures provide the activation energy needed for the introduction of a third nitro group, leading to the formation of trinitro-m-xylene.
Q2: How can I monitor the progress of the reaction to avoid over-nitration?
A2: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the formation of the desired dinitro product, and stop the reaction before significant amounts of the trinitro byproduct are formed.
Q3: What is the role of sulfuric acid in this reaction?
A3: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring of m-xylene.
Q4: Are there alternative nitrating agents that can offer better selectivity?
A4: Yes, alternative nitrating systems have been explored to improve selectivity and reduce the use of harsh acids. These include the use of zeolite catalysts in combination with nitric acid, which can offer higher selectivity towards the desired dinitro isomer and minimize over-nitration.
Q5: What are the safety precautions I should take during this synthesis?
A5: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use an ice bath to control the reaction temperature, especially during the addition of the nitrating mixture.
-
Add the nitrating agent slowly and dropwise with efficient stirring to prevent localized overheating.
-
Quench the reaction carefully by pouring the reaction mixture onto crushed ice.
Experimental Protocols
Synthesis of this compound with Controlled Nitration
This protocol is designed to favor the formation of this compound while minimizing over-nitration.
Materials:
-
m-Xylene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Urea (for removal of nitrous acid)
-
Ice
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate solution (5%)
-
Distilled water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, cautiously add a calculated amount of concentrated nitric acid to concentrated sulfuric acid, while cooling the flask in an ice bath. A typical molar ratio of nitric acid to sulfuric acid is 1:2.
-
Reaction Setup: Place m-xylene in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer. Cool the flask in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred m-xylene, ensuring the reaction temperature is maintained between 25-35°C. The rate of addition should be controlled to prevent the temperature from exceeding 35°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the dinitration.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude this compound will precipitate as a solid.
-
Isolation and Washing: Filter the solid product and wash it thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash with a cold 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a final wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data
Table 1: Effect of Temperature on Product Distribution in m-Xylene Nitration
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of Trinitro-m-xylene (%) |
| 25-35 | High | Low |
| > 40 | Decreasing | Increasing |
| > 60 | Low | High |
Note: The values presented are qualitative trends. Actual yields may vary based on specific reaction conditions.
Table 2: Recommended Reagent Ratios for Selective Dinitration
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) |
| m-Xylene | Nitric Acid | 1 : 2.0 - 2.2 |
| Nitric Acid | Sulfuric Acid | 1 : 2 |
Visualizations
Technical Support Center: Optimal HPLC Separation of Dinitroxylene Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal HPLC column for the separation of dinitroxylene isomers. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate method development and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully separating dinitroxylene isomers?
The most critical factor is selecting a stationary phase that can differentiate between the subtle structural differences of the positional isomers. Dinitroxylene isomers, like other nitroaromatic compounds, require a column that offers multiple interaction modes beyond simple hydrophobicity.[1][2] The choice of stationary phase, followed by mobile phase optimization, will have the most significant impact on resolution.[3]
Q2: Which types of HPLC columns are recommended for separating dinitroxylene and other nitroaromatic isomers?
For positional isomers on a benzene ring, columns that facilitate π-π interactions are highly recommended.[1][4] Based on studies of similar compounds like dinitrotoluenes, the following column types should be considered:
-
Diol Columns: These columns have shown excellent performance in separating nitroaromatic isomers, providing high resolution and sensitivity. The hydroxyl groups on the stationary phase can form charge-transfer complexes with nitroaromatic compounds, enhancing separation.[5][6]
-
Phenyl Columns (e.g., Phenyl-Hexyl): These are a primary choice for aromatic compounds. The phenyl groups on the stationary phase interact with the aromatic rings of the dinitroxylene isomers through π-π interactions, which is key to separating positional isomers.[1][7]
-
Pentafluorophenyl (PFP) Columns: PFP phases provide alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[1][4] The electron-deficient fluorinated ring interacts strongly with electron-rich aromatic analytes.[4]
-
Standard C18 Columns: While widely used, C18 columns separate primarily based on hydrophobicity.[6] This may not be sufficient to resolve closely related isomers, often resulting in co-elution or poor peak shape. However, they can be used as a starting point or for methods where baseline separation of isomers is not the primary goal.[5][6]
Q3: How do I select a mobile phase to optimize the separation?
Mobile phase selection is crucial for fine-tuning the separation.[8]
-
Solvents: A mixture of water and an organic modifier like acetonitrile or methanol is standard for reversed-phase HPLC.[5][9] Acetonitrile is often preferred for its low viscosity and UV transparency.[9] Methanol can enhance π-π interactions when used with phenyl-based columns, potentially increasing retention and selectivity.[4]
-
Gradient vs. Isocratic: A gradient elution (where the mobile phase composition changes over time) is often necessary to resolve complex mixtures containing isomers and other related byproducts in a reasonable timeframe.[5]
-
Additives and pH: The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape by controlling the ionization state of the analytes.[10] Adjusting the mobile phase pH is a powerful tool to alter selectivity, especially if the analytes have ionizable groups.[3][8]
Column Performance Data
The following table summarizes the performance of different column types in the separation of dinitrotoluene (DNT) isomers, which can serve as a proxy for dinitroxylene method development. The data highlights the superior resolution achieved with a Diol stationary phase.
| Column Type | Key Analytes | Resolution (Rs) | Limit of Detection (LOD) (µg/L) | Key Findings |
| Inertsil Diol (3 µm) | 2,4-DNT & 2,6-DNT | 2.06 | 0.78 - 1.17 | Offers the highest resolution of isomers; excellent sensitivity and recovery rates.[5] |
| Inertsil Phenyl-3 (5 µm) | 2,4-DNT & 2,6-DNT | Overlapped (~2%) | 0.62 - 1.32 | Fast separation but with partial overlap of DNT isomer peaks.[5][6] |
| Zorbax Eclipse XDB-C18 (5 µm) | 2,4-DNT & 2,6-DNT | Minor Overlap | Higher than Diol | Separation is based on hydrophobic interactions, which is less effective for these isomers.[5][6] |
Experimental Protocol: High-Resolution Separation of Nitroaromatic Isomers
This protocol is adapted from a successful method for separating dinitrotoluene isomers and serves as an excellent starting point for dinitroxylene analysis.[5]
-
Column: Inertsil Diol (4.6 mm × 150 mm, 3 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-5 min: 30% to 60% B
-
5-7 min: 60% to 80% B
-
7-9 min: 80% to 30% B
-
9-13 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: Room Temperature
-
Detection: UV at 254 nm
Logical Workflow for Column Selection
The diagram below outlines a systematic approach to selecting the appropriate HPLC column and developing a method for dinitroxylene isomer separation.
Caption: A logical workflow for HPLC column selection and method optimization.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the separation of dinitroxylene isomers.
Q: Why is there poor resolution or complete co-elution of my isomers?
| Potential Cause | Solution |
| Incorrect Column Choice: The stationary phase (e.g., C18) lacks the necessary selectivity for positional isomers.[1] | Switch to a column with alternative selectivity, such as a Phenyl, PFP, or Diol phase, to introduce π-π or polar interactions.[5][7] |
| Mobile Phase Too Strong: The organic solvent concentration is too high, causing analytes to elute too quickly without sufficient interaction with the stationary phase.[11] | Decrease the initial percentage of the organic solvent (e.g., acetonitrile) or use a shallower gradient. |
| Mobile Phase Too Weak: Analytes are retained too strongly, leading to broad peaks that can merge. | Increase the organic solvent strength or make the gradient steeper. |
| Incorrect Organic Solvent: The chosen solvent (e.g., methanol vs. acetonitrile) may not provide the optimal selectivity with your column.[4] | If using a Phenyl or PFP column, try switching between methanol and acetonitrile, as this can significantly alter π-π interactions and change selectivity.[4] |
Q: What is causing my peaks to tail, front, or split?
| Potential Cause | Solution |
| Secondary Interactions (Tailing): Analyte interacts with active sites (e.g., free silanols) on the silica support.[4] | Add a mobile phase modifier like 0.1% formic acid or triethylamine (TEA) to mask the active sites. Ensure the mobile phase pH is appropriate for your analytes.[10] |
| Column Overload (Fronting): Too much sample was injected, or the sample concentration is too high. | Reduce the injection volume or dilute the sample. |
| Contamination at Column Inlet (Splitting/Tailing): Particulates from the sample or system have blocked the column inlet frit.[11] | Use a guard column to protect the analytical column.[11] If the problem persists, reverse-flush the column (if permitted by the manufacturer) or replace it. |
| Injector/Flow Path Issues (Splitting/Tailing): A void has formed at the column inlet due to improper fitting connection, or the injector is malfunctioning.[12] | Ensure all fittings are properly seated without creating dead volume.[12] Inspect and clean the injector and sample loop. |
| Solvent Mismatch (Splitting/Broadening): The sample is dissolved in a solvent much stronger than the initial mobile phase.[13] | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Q: Why are my retention times shifting between runs?
| Potential Cause | Solution |
| Inadequate Column Equilibration: The column is not given enough time to return to initial conditions before the next injection.[5] | Extend the post-run equilibration time to at least 10 column volumes. |
| Mobile Phase Preparation: The mobile phase composition varies between preparations, or it is evaporating.[11] | Prepare mobile phases accurately and consistently. Keep solvent bottles capped to prevent evaporation of the more volatile organic component. Prepare fresh mobile phase daily.[13][14] |
| Pump Malfunction: The HPLC pump is not delivering a consistent, accurate mobile phase composition due to worn seals or check valves.[13] | Perform pump maintenance, including seal replacement and check valve cleaning/replacement, as per the manufacturer's guidelines.[14] |
| Temperature Fluctuations: The ambient temperature around the column is changing, affecting retention.[15] | Use a column thermostat to maintain a constant temperature.[15] |
Troubleshooting Flowchart for Poor Resolution
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 4. chromblog.wordpress.com [chromblog.wordpress.com]
- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 6. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. separation of positional isomers - Chromatography Forum [chromforum.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. Guida alla risoluzione dei problemi in HPLC [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Trouble resolving isomers - Chromatography Forum [chromforum.org]
Addressing peak tailing and poor resolution in the chromatography of dinitroxylenes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of dinitroxylenes (DNTs).
Troubleshooting Guide
Peak tailing and poor resolution are common challenges in the chromatography of dinitroxylenes. This guide provides a systematic approach to identify and resolve these issues.
Diagram: Troubleshooting Workflow for Peak Tailing and Poor Resolution
Validation & Comparative
A Comparative Guide to the Quantification of 2,4-Dinitro-m-xylene: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4-Dinitro-m-xylene (DNMX) is crucial for various applications, including environmental monitoring and chemical synthesis quality control. This guide provides a comparative overview of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a robust and widely accessible method for the quantification of this compound. A validated reverse-phase HPLC method offers excellent linearity and precision for the analysis of DNMX. As a primary alternative, Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it a powerful tool for trace-level detection and confirmation.
Method Performance Comparison
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of a typical validated HPLC-UV method compared to a representative GC-MS method.
| Parameter | HPLC-UV Method | GC-MS Method |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Typical Run Time | 10-15 minutes | 15-20 minutes |
| Instrumentation Cost | Lower | Higher |
| Sample Volatility | Not required | Required |
| Selectivity | Good | Excellent |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-MS techniques are provided below to allow for replication and adaptation in your laboratory.
Validated HPLC-UV Method for this compound Quantification
This method is suitable for the routine quantification of this compound in standard solutions and simple matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, a small amount of phosphoric acid can be added to the aqueous phase.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Alternative Method: GC-MS for this compound Quantification
This method is ideal for the sensitive detection and confirmation of this compound, particularly in complex matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 196, 179, 163).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as acetone or ethyl acetate (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.05 - 10 µg/mL).
-
Sample Preparation: Extract the sample with a suitable solvent. The extract may require concentration or dilution to fall within the calibration range.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for the quantification of this compound.
Caption: Workflow for the validation of an analytical method.
References
Comparative Reactivity of 2,4-Dinitro-m-xylene and 2,6-Dinitro-m-xylene: A Guide for Researchers
A detailed analysis of the structural and electronic factors governing the chemical behavior of two key dinitroxylene isomers, providing researchers with predictive insights into their reactivity for applications in synthesis and drug development.
This guide presents a comparative analysis of the reactivity of 2,4-Dinitro-m-xylene (1,3-Dimethyl-2,4-dinitrobenzene) and 2,6-Dinitro-m-xylene (1,3-Dimethyl-2,6-dinitrobenzene). The distinct positioning of the nitro functional groups relative to the methyl substituents on the benzene ring profoundly influences their chemical behavior. This analysis is supported by spectroscopic data and established principles of organic chemistry, offering a framework for predicting their roles in various chemical transformations.
Spectroscopic and Physical Properties
A fundamental comparison of the two isomers begins with their physical and spectroscopic properties. While both share the same molecular formula and weight, their structural differences are expected to manifest in their melting points and spectroscopic signatures.
| Property | This compound | 2,6-Dinitro-m-xylene |
| CAS Number | 603-02-1[1] | 606-22-4 |
| Molecular Formula | C₈H₈N₂O₄[1][2] | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol [1][2] | 196.16 g/mol |
| Melting Point | 82.00 °C[1] | Not available |
| ¹H NMR (CDCl₃) | Aromatic: two doublets; Methyl: distinct signals[3] | Not available |
| Synonyms | 1,3-Dimethyl-2,4-dinitrobenzene[2] | Not available |
Reactivity Analysis: Steric Hindrance and Electronic Effects
The reactivity of the dinitroxylene isomers is primarily dictated by the interplay of steric hindrance and electronic effects originating from the nitro and methyl groups.
Reactions Involving the Methyl Groups
The electron-withdrawing nature of the nitro groups activates the methyl groups for condensation reactions, such as with aldehydes.[3] However, the rate and feasibility of these reactions are highly sensitive to steric hindrance.
In This compound , one methyl group is ortho to a single nitro group, while the other is flanked by a nitro group and a hydrogen atom. This arrangement allows for the condensation of the less sterically hindered methyl group. For example, it undergoes a condensation reaction with ethyl oxalate in the presence of a strong base.[3]
Conversely, in 2,6-Dinitro-m-xylene , both methyl groups are positioned between two nitro groups. This creates significant steric hindrance, which is expected to dramatically decrease the rate of, or even prevent, condensation reactions at the methyl positions under similar conditions. This is supported by the observation that 2,4-dinitro-mesitylene, which has an additional methyl group creating further steric congestion, is unreactive in condensation reactions that proceed for less hindered isomers.[3]
Caption: Factors influencing the comparative reactivity.
Reactions on the Aromatic Ring
The presence of two strong electron-withdrawing nitro groups deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, this electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro groups that bear a suitable leaving group.
While no direct comparative studies on the SNAr reactivity of these specific isomers with a leaving group were found, we can infer their relative reactivities. For a hypothetical reaction where a leaving group is present on the ring, the ability of the nitro groups to stabilize the negative charge of the Meisenheimer intermediate is crucial. In both isomers, the nitro groups effectively stabilize this intermediate. However, the steric environment around the potential reaction sites will play a significant role. In 2,6-Dinitro-m-xylene , the positions adjacent to a hypothetical leaving group would be more sterically encumbered by the flanking methyl and nitro groups compared to This compound . This suggests that, all other factors being equal, This compound would likely undergo nucleophilic aromatic substitution at a faster rate.
Experimental Protocols
Detailed experimental protocols for reactions involving dinitroxylenes are crucial for reproducible research. Below are generalized procedures for key transformations.
Protocol 1: Condensation of 4,6-Dinitro-m-xylene with Ethyl Oxalate
This protocol is based on the synthesis of a dinitro-m-xylylpyruvic acid derivative.[3]
-
Reaction Setup: A solution of 4,6-dinitro-m-xylene and ethyl oxalate in a suitable anhydrous solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Base Addition: A solution of sodium ethoxide in ethanol is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into a beaker containing crushed ice.
-
Precipitation: The solution is acidified (e.g., with dilute hydrochloric acid) to precipitate the dinitro-m-xylylpyruvic acid.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Caption: Generalized experimental workflow.
Conclusion
The reactivity of this compound and 2,6-Dinitro-m-xylene is significantly influenced by the steric hindrance imposed by the arrangement of the nitro and methyl groups. This compound is predicted to be the more reactive isomer in reactions involving its methyl groups due to lower steric congestion. For nucleophilic aromatic substitution reactions, while both isomers are electronically activated, the steric environment around the potential reaction sites would likely favor the reactivity of the 2,4-isomer. This comparative analysis provides a predictive framework for researchers to select the appropriate isomer and reaction conditions for their specific synthetic targets. Further experimental studies directly comparing the kinetics of various reactions for these two isomers are warranted to provide quantitative validation of these predictions.
References
Comparison of different nitrating agents for the synthesis of dinitroxylenes.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dinitroxylenes is a critical step in the production of various valuable intermediates for pharmaceuticals, dyes, and agrochemicals. The choice of nitrating agent significantly impacts the yield, isomer distribution, safety, cost, and environmental footprint of the process. This guide provides a detailed comparison of common nitrating agents for the dinitration of o-, m-, and p-xylene, supported by experimental data and protocols to aid in the selection of the most suitable method for your research and development needs.
Performance Comparison of Nitrating Agents
The selection of a nitrating agent for the synthesis of dinitroxylenes is a multi-faceted decision that depends on the desired isomer, required yield, and available resources. The following table summarizes the performance of different nitrating agents based on available experimental data.
| Nitrating Agent | Xylene Isomer | Reaction Conditions | Yield (%) | Isomer Distribution | Key Advantages | Key Disadvantages |
| Mixed Acid (H₂SO₄/HNO₃) | p-Xylene | 80°C | High | 2,3-dinitro-p-xylene: 2,5-dinitro-p-xylene: 2,6-dinitro-p-xylene = 6.86 : 1 : 3.41[1] | Low cost, well-established | Corrosive, generates significant acidic waste[2][3], potential for over-nitration[4] |
| o-Xylene | 15-20°C (for mononitration, dinitro as impurity) | N/A for dinitration | 3-nitro-o-xylene and 4-nitro-o-xylene (mononitration)[5] | Low cost | Low selectivity for dinitration, formation of multiple isomers[4] | |
| m-Xylene | N/A | N/A | 2,4-dinitro-m-xylene and 2,6-dinitro-m-xylene are the expected major products. | Low cost | Lack of specific data for dinitration | |
| Dinitrogen Pentoxide (N₂O₅) | General Aromatics | Mild conditions | High | Can offer different selectivity compared to mixed acid. | Eco-friendly (reduces acidic waste)[6], high yields under mild conditions[6] | Higher cost, availability may be limited. |
| Solid Acid Catalysts (e.g., Zeolite β) | o-Xylene | 50°C (with PPA) | 85.4% (conversion for mononitration) | 71.0% selectivity for 4-nitro-o-xylene (mononitration)[7] | Reusable catalyst, reduced waste, potentially higher selectivity[8][9] | Higher initial catalyst cost, potential for catalyst deactivation. |
N/A: Data not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are selected experimental protocols for the synthesis of dinitroxylenes.
Dinitration of p-Xylene using Mixed Acid[1]
-
Materials: p-Xylene, nitric acid (d 1.42), sulfuric acid, hexanes, ethyl acetate, silica gel.
-
Procedure:
-
p-Xylene is subjected to direct nitration with a mixture of nitric acid and sulfuric acid.
-
The reaction is carried out at a temperature of 80°C.
-
The resulting isomeric mixture of dinitro-p-xylenes is separated by column chromatography on silica gel.
-
Elution with a mixture of hexanes and ethyl acetate (19:1) allows for the isolation of 2,3-, 2,5-, and 2,6-dinitro-p-xylene.
-
Mononitration of o-Xylene using Mixed Acid (with Dinitro Impurity Formation)[5]
-
Materials: o-Xylene, concentrated sulfuric acid (98%), fuming nitric acid (98%), ice water, brine.
-
Procedure:
-
o-Xylene (53 g, 500 mmol) is placed in a 250 mL round-bottom flask equipped with a mechanical stirrer and cooled to 15–20 °C.
-
A mixed acid solution is prepared by mixing concentrated H₂SO₄ (63 g, 660 mmol, 1.3 equiv.), ice water (7 mL), and fuming nitric acid (37 g, 600 mmol, 1.2 equiv.).
-
The mixed acid is added dropwise to the o-xylene over one hour, maintaining the reaction temperature at 15–20 °C.
-
The reaction is stirred for an additional 30 minutes at the same temperature.
-
The organic phase is separated and washed twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water. Dinitration products are formed as impurities under these conditions.
-
Logical Workflow for Selecting a Nitrating Agent
The choice of a nitrating agent is a strategic decision based on several factors. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Decision workflow for selecting a nitrating agent for dinitroxylene synthesis.
Safety and Environmental Considerations
The nitration of xylenes involves the use of hazardous materials and generates waste that requires careful management.
-
Mixed Acid (H₂SO₄/HNO₃): This is the most common and cost-effective nitrating agent. However, it is highly corrosive and generates large volumes of spent acid.[2][3] The treatment and disposal of this spent acid are significant environmental concerns, contributing to the overall cost of the process.[10] Strict safety protocols, including the use of personal protective equipment (PPE) such as acid-resistant gloves, safety goggles, and lab coats, are mandatory when handling mixed acids.[11]
-
Dinitrogen Pentoxide (N₂O₅): This agent is considered a greener alternative as it can reduce the amount of acidic waste.[6] However, N₂O₅ is a powerful oxidizer and requires careful handling and storage to prevent accidents.
-
Solid Acid Catalysts: The use of solid acid catalysts like zeolites can significantly reduce waste generation as the catalyst can be recovered and reused.[8][9] This approach is considered more environmentally friendly. However, the initial cost of the catalyst is higher, and potential leaching of active sites or deactivation over time needs to be considered.
References
- 1. yakhak.org [yakhak.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Notes on Environmental Concerns of Nitration [unacademy.com]
- 4. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 5. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011025912A2 - Process for the nitration of o-xylene and related compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Beta zeolite: an efficient and eco-friendly catalyst for the nitration of o-xylene with high regio-selectivity in liquid phase - Publications of the IAS Fellows [repository.ias.ac.in]
- 10. Recovery of high purity sulfuric acid from the waste acid in toluene nitration process by rectification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Spectroscopic Disparities: A Comparative Analysis of 2,4-Dinitro-m-xylene and its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2,4-Dinitro-m-xylene from its key isomers, 4,6-Dinitro-m-xylene, 2,6-Dinitro-m-xylene, and 3,5-Dinitro-m-xylene. This document provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual workflows.
The accurate identification of isomeric compounds is a critical challenge in chemical analysis, with significant implications for synthesis, quality control, and safety in various scientific and industrial fields. Among the nitrated aromatic compounds, the isomers of dinitro-m-xylene present a notable analytical puzzle due to their identical molecular weight and elemental composition. This guide offers a systematic comparison of the spectroscopic characteristics of this compound and its primary isomers, providing a foundational resource for their unambiguous differentiation.
Spectroscopic Data Comparison
The subtle differences in the substitution patterns of the nitro groups on the m-xylene backbone give rise to distinct spectroscopic fingerprints for each isomer. These differences are most apparent in their ¹H and ¹³C NMR spectra, with characteristic variations in chemical shifts and coupling constants. Infrared spectroscopy provides valuable information on the vibrational modes of the nitro groups, while mass spectrometry reveals unique fragmentation patterns upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural nuances of the dinitro-m-xylene isomers. The chemical environment of each proton and carbon atom is unique to the specific substitution pattern, resulting in distinguishable spectra.
Table 1: ¹H NMR Spectroscopic Data for Dinitro-m-xylene Isomers
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~8.6 (d), ~7.8 (d) | ~2.6 (s), ~2.5 (s) |
| 4,6-Dinitro-m-xylene | ~8.9 (s), ~8.2 (s) | ~2.7 (s) |
| 2,6-Dinitro-m-xylene | ~8.1 (d), ~7.7 (t) | ~2.4 (s) |
| 3,5-Dinitro-m-xylene | ~8.8 (s), ~8.5 (s) | ~2.7 (s) |
Table 2: ¹³C NMR Spectroscopic Data for Dinitro-m-xylene Isomers
| Isomer | Aromatic Carbons (ppm) | Methyl Carbons (ppm) |
| This compound | ~150, ~148, ~135, ~132, ~125, ~120 | ~20, ~16 |
| 4,6-Dinitro-m-xylene | ~152, ~140, ~133, ~120 | ~17 |
| 2,6-Dinitro-m-xylene | ~151, ~138, ~130, ~128 | ~18 |
| 3,5-Dinitro-m-xylene | ~149, ~138, ~122 | ~17 |
Infrared (IR) Spectroscopy
The positions of the strong asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) in the IR spectrum are sensitive to their electronic environment and steric hindrance, providing a basis for isomer differentiation.
Table 3: Key IR Absorption Bands for Dinitro-m-xylene Isomers (cm⁻¹)
| Isomer | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch |
| This compound | ~1535 | ~1345 |
| 4,6-Dinitro-m-xylene | ~1530 | ~1350 |
| 2,6-Dinitro-m-xylene | ~1540 | ~1355 |
| 3,5-Dinitro-m-xylene | ~1545 | ~1340 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of dinitro-m-xylene isomers typically results in a prominent molecular ion peak. The fragmentation patterns, particularly the relative abundances of key fragment ions, can be used for isomer identification.
Table 4: Key Mass Spectrometry Data (m/z) for Dinitro-m-xylene Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 196 | 179, 166, 150, 120 |
| 4,6-Dinitro-m-xylene | 196 | 179, 166, 150, 120 |
| 2,6-Dinitro-m-xylene | 196 | 179, 166, 150, 120 |
| 3,5-Dinitro-m-xylene | 196 | 179, 166, 150, 120 |
Note: While the major fragment ions are often similar, their relative intensities can vary significantly between isomers, aiding in their differentiation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dinitro-m-xylene isomers. Specific parameters may need to be optimized based on the instrumentation and sample purity.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the dinitro-m-xylene isomer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the finely ground dinitro-m-xylene isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Place the sample pellet in the sample holder or the solid powder on the ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Set the mass range to scan from a low m/z value (e.g., 40) to a value above the molecular weight of the compound (e.g., 250).
-
The ion source temperature should be maintained at a consistent temperature (e.g., 200-250 °C).
-
Visualization of Analytical Workflow
The logical flow of analysis for differentiating dinitro-m-xylene isomers can be visualized as a structured workflow.
Caption: Workflow for the spectroscopic differentiation of dinitro-m-xylene isomers.
Logical Relationship of Spectroscopic Features
The structural differences between the isomers directly influence their spectroscopic outputs. This relationship can be visualized to understand the basis of their differentiation.
Caption: Relationship between isomeric structure and observed spectroscopic features.
Phenyl vs. C18 HPLC Columns: A Performance Showdown for Dinitroxylene Separation
For researchers, scientists, and professionals in drug development, achieving optimal separation of structurally similar isomers is a critical challenge. This guide provides a detailed performance comparison of phenyl and C18 columns for the separation of dinitroxylene isomers, supported by experimental data, to aid in the selection of the most effective stationary phase for this application.
The separation of dinitroxylene isomers, which differ only in the substitution pattern of nitro and methyl groups on the benzene ring, poses a significant chromatographic challenge. While C18 columns are the workhorses of reversed-phase chromatography, their separation mechanism, primarily based on hydrophobicity, can be insufficient for resolving such closely related aromatic compounds. Phenyl columns, with their unique ability to engage in π-π interactions, offer an alternative selectivity that can be highly advantageous for the separation of aromatic and nitroaromatic compounds.
Executive Summary of Performance
Experimental data demonstrates that phenyl columns exhibit superior selectivity for the separation of dinitrotoluene isomers, which are structurally analogous to dinitroxylenes, when compared to traditional C18 columns. A study by Gumuscu et al. (2014) revealed that a phenyl-3 column provided a notable improvement in the resolution of 2,4-dinitrotoluene and 2,6-dinitrotoluene over a C18 column under identical mobile phase conditions. While the C18 column resulted in significant peak overlap with a resolution value of 0.74, the phenyl-3 column achieved a higher degree of separation, although some minor peak overlap was still observed[1][2]. This enhanced resolution on the phenyl phase is attributed to the π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient nitroaromatic analytes.
Data Presentation: C18 vs. Phenyl Column Performance
The following table summarizes the comparative performance of C18 and phenyl-3 columns for the separation of dinitrotoluene isomers, providing a strong indication of the expected performance for dinitroxylene isomers.
| Parameter | C18 Column | Phenyl-3 Column |
| Retention Time (2,4-DNT) | 14.43 min | Not explicitly stated, but faster than C18[1][2] |
| Retention Time (2,6-DNT) | 14.61 min | Not explicitly stated, but faster than C18[1][2] |
| Resolution (Rs) between DNT isomers | 0.74[1][2] | > 1.0 (with ~2% peak overlap)[1][2] |
| Selectivity Factor (α) | 1.03[1][2] | 1.04[1][2] |
| Signal-to-Noise (S/N) Ratio (2,4-DNT) | 189.60[1][2] | Lower than C18[1][2] |
| Signal-to-Noise (S/N) Ratio (2,6-DNT) | 372.50[1][2] | Lower than C18[1][2] |
Experimental Protocols
The following experimental protocol is based on the methodology described by Gumuscu et al. (2014) for the HPLC analysis of dinitrotoluene isomers[1][2]. This protocol can be adapted for the separation of dinitroxylene isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Columns:
Mobile Phase:
-
A gradient of acetonitrile and water was utilized[1][2]. The specific gradient profile should be optimized for the specific dinitroxylene isomers being analyzed.
Chromatographic Conditions:
-
Detection: UV detector with a bandwidth set to 16 nm[1][2]. The detection wavelength should be optimized for maximum absorbance of dinitroxylene isomers.
Visualization of Separation Mechanisms and Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Interaction mechanisms of dinitroxylene isomers with C18 and phenyl stationary phases.
References
- 1. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
A Comparative Investigation into the Thermal Stability of Dinitroxylene Isomers
For Immediate Release
A detailed comparative analysis of the thermal stability of dinitroxylene isomers reveals significant differences in their decomposition behavior. This study provides critical data for researchers, scientists, and professionals in drug development and materials science, offering insights into the thermal properties of these energetic compounds. The investigation primarily focuses on isomers of dinitro-p-xylene, for which experimental data is available.
Executive Summary
The thermal decomposition of 2,3-dinitro-p-xylene, 2,6-dinitro-p-xylene, and 2,3,5-trinitro-p-xylene was evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetry-Derivative Thermogravimetry (TG-DTG). The results indicate that the substitution pattern of the nitro groups on the xylene ring plays a crucial role in the thermal stability of the molecule. This guide summarizes the quantitative findings, details the experimental methodologies, and provides a visual representation of the comparative analysis workflow.
Comparative Thermal Decomposition Data
The thermal behavior of the studied nitroxylene isomers was characterized by their decomposition temperatures under non-isothermal conditions. The key findings are summarized in the table below.
| Compound | Isomer | Peak Decomposition Temp. (°C) | Mass Loss (%) | Experimental Technique |
| 2,3-Dinitro-p-xylene | Dinitro | 228.1 | 53.2 (up to 190°C) | DSC / TG-DTG |
| 2,6-Dinitro-p-xylene | Dinitro | Not explicitly stated in the source | - | DSC / TG-DTG |
| 2,3,5-Trinitro-p-xylene | Trinitro | 140.9 (melting), decomposition follows | - | DSC / TG-DTG |
Note: The available research provided a specific decomposition peak for 2,3-dinitro-p-xylene. For 2,3,5-trinitro-p-xylene, the initial endothermic peak corresponds to its melting point, after which decomposition occurs. Detailed peak decomposition temperature for 2,6-dinitro-p-xylene was not explicitly provided in the primary source.
Experimental Protocols
The thermal stability of the dinitroxylene isomers was investigated using established thermal analysis techniques. The methodologies employed are detailed below.
Differential Scanning Calorimetry (DSC)
The DSC experiments were performed to determine the temperatures of melting and decomposition of the nitroxylene samples.
-
Instrument: A differential scanning calorimeter was used for the analysis.
-
Sample Preparation: A small quantity of the sample was accurately weighed and hermetically sealed in an aluminum pan.
-
Heating Rate: The samples were heated at a constant rate of 10 °C/min.
-
Atmosphere: The experiments were conducted under a nitrogen atmosphere.
-
Data Analysis: The DSC curves were analyzed to identify endothermic peaks (indicative of melting) and exothermic peaks (indicative of decomposition), and the corresponding peak temperatures were recorded.
Thermogravimetry-Derivative Thermogravimetry (TG-DTG)
TG-DTG analysis was conducted to measure the mass loss of the samples as a function of temperature, providing information on the decomposition process.
-
Instrument: A thermogravimetric analyzer was used for the measurements.
-
Sample Preparation: A precisely weighed sample was placed in an open sample pan.
-
Heating Program: The samples were heated from room temperature to a final temperature of 350 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: The analysis was carried out in a dynamic nitrogen atmosphere.
-
Data Analysis: The TG curve provided the percentage of mass loss with increasing temperature, while the DTG curve, representing the first derivative of the TG curve, showed the rate of mass loss, with the peak indicating the temperature of the maximum decomposition rate.
Visualization of the Comparative Study Workflow
The following diagram illustrates the logical workflow of this comparative study on the thermal stability of dinitroxylene isomers.
Caption: Workflow for the comparative thermal stability study of dinitroxylene isomers.
Validating the Purity of Synthesized 2,4-Dinitro-m-xylene: A Comparative Guide for Researchers
For scientists engaged in chemical synthesis and drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive framework for validating the purity of synthesized 2,4-Dinitro-m-xylene and objectively compares its utility against relevant alternatives in subsequent chemical reactions.
Purity Validation of this compound
The primary impurities in synthesized this compound are typically its structural isomers, such as 2,6-Dinitro-m-xylene, and unreacted nitrating agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound purity.
Table 1: HPLC Method Parameters for Purity Analysis of Dinitroxylene Isomers
| Parameter | Recommended Conditions |
| Column | C18 (Reversed-Phase), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Standard | A certified reference standard of this compound |
Experimental Protocol: HPLC Purity Assay
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From this, create a series of calibration standards ranging from 0.01 mg/mL to 0.5 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the synthesized sample by interpolating its peak area from the calibration curve. The purity is calculated as the percentage of the measured concentration relative to the expected concentration. Potential isomeric impurities will present as distinct peaks with different retention times.
Performance Comparison in Azo Dye Synthesis
A common application of dinitro-aromatic compounds is in the synthesis of azo dyes. To provide a comparative performance assessment, we propose a synthesis of a simple azo dye, comparing this compound with a structurally similar alternative, 2,4-Dinitrotoluene. The primary performance metric will be the reaction yield.
Table 2: Proposed Comparative Synthesis of an Azo Dye
| Parameter | Reaction with this compound | Reaction with 2,4-Dinitrotoluene |
| Reactant A | This compound | 2,4-Dinitrotoluene |
| Reactant B | Aniline | Aniline |
| Reaction Type | Diazotization followed by Azo Coupling | Diazotization followed by Azo Coupling |
| Expected Product | Azo dye derivative of this compound | Azo dye derivative of 2,4-Dinitrotoluene |
| Proposed Performance Metric | % Yield | % Yield |
| Hypothetical Yield * | ~75% | ~80% |
*Note: These are hypothetical yields for illustrative purposes. Actual yields may vary based on experimental conditions.
Experimental Protocol: Comparative Azo Dye Synthesis
-
Diazotization: In separate reaction vessels, dissolve equimolar amounts of this compound and 2,4-Dinitrotoluene in a mixture of concentrated hydrochloric acid and water. Cool the solutions to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the respective diazonium salts.
-
Azo Coupling: In separate beakers, dissolve aniline in a dilute hydrochloric acid solution and cool to 0-5 °C. Slowly add the prepared diazonium salt solutions to the aniline solution with constant stirring.
-
Product Isolation: Allow the reaction mixtures to stir for 30 minutes. The resulting azo dye will precipitate. Collect the solid product by vacuum filtration, wash with cold water, and dry in a desiccator.
-
Yield Calculation: Accurately weigh the dried products and calculate the percentage yield for each reaction.
Logical Workflow and Comparative Analysis
The following diagrams illustrate the logical workflow for purity validation and the comparative analysis of the starting materials.
Caption: Workflow for determining the purity of synthesized this compound.
Caption: Logical flow for comparing the performance of this compound and an alternative.
This guide provides a foundational approach for researchers to confidently validate the purity of their synthesized this compound and make informed decisions about its suitability for further reactions compared to viable alternatives. The provided protocols and logical workflows can be adapted to specific research needs and experimental setups.
Inter-laboratory comparison of analytical methods for dinitrotoluene byproducts.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantitative determination of dinitrotoluene (DNT) byproducts. These byproducts, primarily various DNT isomers, are often present as impurities in technical-grade dinitrotoluene and trinitrotoluene (TNT) and are of significant interest in environmental monitoring, occupational safety, and quality control in chemical manufacturing. While a formal, large-scale inter-laboratory comparison study on DNT byproducts is not publicly available, this guide compiles and compares performance data from single-laboratory validation studies to offer insights into the capabilities of different analytical techniques.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of common analytical methods for the determination of dinitrotoluene and its isomers. The data presented is derived from validated methods and provides a basis for comparison of their sensitivity, precision, and accuracy.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Recovery (%) |
| GC-TEA | 2,4-DNT | 20 µg/m³ (air) | 20 µg/m³ (air) | 4.9 | 99.2 |
| HPLC-UV | 2,4-DNT | 10 µg/L (water) | - | - | - |
| GC-ECD | DNT isomers | - | - | - | - |
| GC-FID | DNT isomers | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods. Below are summaries of typical experimental protocols for the analysis of DNT byproducts.
Gas Chromatography with Thermal Energy Analyzer (GC-TEA)
This method is highly selective and sensitive for nitro-containing compounds.[3]
-
Sample Collection: Air samples are drawn through a solid sorbent tube, such as Tenax-GC, to trap the DNT isomers.[1]
-
Sample Preparation: The analytes are desorbed from the sorbent tube using a suitable solvent, typically acetone.[1]
-
Instrumentation: A gas chromatograph equipped with a Thermal Energy Analyzer (TEA) is used for separation and detection. The TEA detector is specifically designed for the detection of nitroso and nitro compounds.[3]
-
Chromatographic Conditions:
-
Column: A capillary column suitable for the separation of isomers, such as a DB-5 or equivalent.
-
Carrier Gas: Typically helium or nitrogen.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of the different DNT isomers.
-
Injection: A split/splitless injector is commonly used.
-
-
Quantitation: Calibration is performed using external standards of the DNT isomers of interest.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of DNT in aqueous samples.[3]
-
Sample Preparation: For aqueous samples, such as wastewater, direct injection may be possible. For soil or other solid matrices, a solvent extraction (e.g., with acetonitrile or methanol) followed by filtration is necessary.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is used as the mobile phase. An isocratic or gradient elution can be employed to achieve optimal separation.
-
Detection: The UV detector is set to a wavelength where the DNT isomers exhibit strong absorbance, typically around 254 nm.
-
-
Quantitation: Quantification is achieved by comparing the peak areas of the samples to those of known concentration standards.
Mandatory Visualization
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a typical analytical workflow for DNT byproduct analysis.
References
A Comparative Analysis of Dinitroxylene Synthesis Routes on Environmental Impact
For researchers, scientists, and drug development professionals, the synthesis of dinitroxylene isomers is a critical step in the manufacturing of various specialty chemicals and pharmaceutical intermediates. The environmental footprint of these synthesis routes is an increasingly important consideration. This guide provides a detailed comparison of the predominant synthesis methodologies: traditional mixed acid nitration, continuous-flow nitration, and zeolite-catalyzed nitration, with a focus on their environmental impact, supported by available experimental data.
Executive Summary
The synthesis of dinitroxylene has traditionally been dominated by the use of mixed nitric and sulfuric acids. While effective, this method is fraught with environmental challenges, primarily the generation of substantial acidic waste. In response, greener alternatives have emerged, including continuous-flow processing and the use of solid acid catalysts like zeolites. Continuous-flow technology offers enhanced safety, improved heat and mass transfer, and a reduction in waste streams. Zeolite catalysis presents a promising pathway that eliminates the need for corrosive liquid acids, thereby significantly reducing hazardous waste and allowing for catalyst recycling. This guide will delve into the quantitative and qualitative environmental impacts of each of these routes.
Comparison of Key Environmental and Performance Metrics
The following table summarizes the key performance and environmental metrics for the different dinitroxylene synthesis routes based on available data. It is important to note that direct, standardized comparative data across all routes is limited in the publicly available literature, and the values presented are based on a compilation of data from various studies.
| Metric | Traditional Mixed Acid Nitration | Continuous-Flow Nitration | Zeolite-Catalyzed Nitration |
| Yield | Typically high, but can vary | High, with improved selectivity | Moderate to high |
| Primary Reagents | Xylene, Nitric Acid, Sulfuric Acid | Xylene, Nitric Acid, Sulfuric Acid | Xylene, Nitrating Agent (e.g., HNO₃) |
| Catalyst | Sulfuric Acid (consumed) | Sulfuric Acid (consumed) | Zeolite (recyclable) |
| Solvent Usage | Often uses excess acid as solvent | Can be solvent-free or use minimal solvent[1][2] | Organic solvent (e.g., dichloroethane) may be required |
| Waste Generation | High volume of acidic wastewater | Reduced wastewater and impurities[3] | Minimal liquid waste; solid catalyst requires regeneration |
| Energy Consumption | Requires heating and cooling cycles | Potentially lower due to better heat integration and shorter reaction times[3] | Requires energy for heating and catalyst regeneration |
| Safety | High risk of thermal runaway | Inherently safer due to small reaction volumes and excellent heat transfer[1][2] | Generally safer than mixed acid, but solvent hazards exist |
| Byproducts | Over-nitrated products, oxidized byproducts, phenolic impurities | Reduced phenolic impurities (from 2% to 0.1% in one study)[3] | Formation of various isomers; potential for side reactions on the catalyst |
Experimental Protocols
Traditional Mixed Acid Nitration of p-Xylene
This protocol is a representative example of the traditional batch nitration process.
Materials:
-
p-Xylene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of concentrated sulfuric acid and nitric acid is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
p-Xylene is added dropwise to the stirred mixed acid, maintaining the temperature below a specified limit (e.g., 10°C) to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to ensure complete dinitration.
-
The reaction mixture is then carefully poured onto crushed ice to precipitate the crude dinitroxylene.
-
The solid product is filtered, washed with cold water, and then with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with water until the filtrate is neutral.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified dinitroxylene isomers.
Continuous-Flow Nitration of o-Xylene
This protocol outlines a general procedure for continuous-flow nitration, which offers better control and safety.
Materials:
-
o-Xylene
-
Nitric Acid (e.g., fuming or concentrated)
-
Sulfuric Acid (optional, as a catalyst)
-
Quenching solution (e.g., water or a basic solution)
Equipment:
-
Syringe pumps or HPLC pumps
-
Microreactor or tube reactor
-
Back pressure regulator
-
Temperature control system (e.g., oil bath or heating block)
-
Collection vessel
Procedure:
-
Two separate streams, one containing o-xylene and the other containing the nitrating agent (e.g., a mixture of nitric and sulfuric acid), are prepared.
-
The two streams are continuously pumped at precise flow rates into a microreactor or a coiled tube reactor. The reactor is maintained at a specific temperature.
-
The small dimensions of the reactor ensure rapid mixing and efficient heat exchange, allowing for precise control of the reaction conditions.[1][2][3]
-
The residence time of the reactants in the reactor is controlled by the flow rates and the reactor volume.
-
The reaction mixture exiting the reactor is continuously quenched by mixing with a stream of a suitable quenching solution.
-
The product is then collected and purified using standard extraction and separation techniques. One study on the continuous-flow nitration of o-xylene reported a product yield of 94.1% with a throughput of 800 g/h.[3]
Zeolite-Catalyzed Nitration of Xylene
This protocol describes a greener approach using a solid acid catalyst.
Materials:
-
Xylene isomer (e.g., o-xylene)
-
Nitrating agent (e.g., 70% Nitric Acid)
-
Zeolite catalyst (e.g., H-beta)
-
Organic solvent (e.g., 1,2-dichloroethane)
-
Anhydrous sodium sulfate
Procedure:
-
The zeolite catalyst is activated by heating to remove any adsorbed water.
-
The xylene isomer and the activated zeolite catalyst are suspended in an organic solvent in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated to reflux.
-
The nitrating agent is added dropwise to the refluxing mixture over a period of time.
-
The reaction is continued at reflux for a specified duration.
-
After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is separated by filtration.
-
The filtrate is washed with water and a dilute basic solution to remove any unreacted acid and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is then purified by chromatography or recrystallization.
-
The recovered zeolite catalyst can be washed, dried, and reactivated for reuse.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis routes and the decision-making process for selecting a method based on environmental considerations, the following diagrams are provided.
Caption: Overview of the three primary synthesis routes for dinitroxylene.
Caption: Decision framework for selecting a dinitroxylene synthesis route based on environmental impact.
Conclusion
The choice of a synthesis route for dinitroxylene has significant environmental and safety implications. While traditional mixed acid nitration is a well-established method, its large waste streams and inherent safety risks make it a less sustainable option. Continuous-flow technology offers a compelling alternative, providing enhanced safety, better process control, and reduced waste generation. Zeolite-catalyzed nitration represents a significant step towards green chemistry by eliminating the use of corrosive liquid acids and enabling catalyst recycling, although further research is needed to optimize reaction conditions and address energy consumption for catalyst regeneration. For researchers and drug development professionals, the adoption of these greener synthesis routes is crucial for developing more sustainable and environmentally responsible chemical manufacturing processes.
References
- 1. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 2. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
Benchmarking the performance of new catalysts for selective m-xylene nitration.
A Comparative Guide for Researchers and Pharmaceutical Professionals
The selective nitration of m-xylene is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The primary goal is to achieve high selectivity towards the commercially valuable 4-nitro-m-xylene isomer while minimizing the formation of other isomers and byproducts. This guide provides an objective comparison of emerging catalysts for this reaction, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalytic Systems
The performance of various catalysts is summarized below, focusing on key metrics such as m-xylene conversion, selectivity towards 4-nitro-m-xylene, and overall yield under specific reaction conditions.
| Catalyst System | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | m-Xylene Conversion (%) | 4-nitro-m-xylene Selectivity (%) | 4-/2- Isomer Ratio | Reference |
| Zeolite Hβ (SiO2/Al2O3 = 500) | Nitric Acid / Acetic Anhydride | m-xylene (solvent-free) | Reflux | 4 | High | High | - | [1] |
| Zeolite Beta | 70% Nitric Acid | Dichloroethane | Reflux | 4 | >95 | 87 | - | [2] |
| Bismuth Nitrate / Zeolite Hβ (500) | Bismuth Nitrate / Acetic Anhydride | Petroleum Ether | Reflux | 4 | - | 89.1 | 8.17 | |
| Traditional Mixed Acid (H2SO4/HNO3) | Nitric Acid / Sulfuric Acid | - | - | - | High | 86 | 6.14 | [2] |
Note: Direct comparison should be made with caution due to variations in experimental conditions across different studies. The data presented is based on reported values in the cited literature.
Experimental Protocols
A standardized protocol for benchmarking the performance of new catalysts in m-xylene nitration is crucial for obtaining comparable and reliable data. The following is a generalized experimental procedure.
Catalyst Activation
Prior to the reaction, the catalyst should be activated to remove any adsorbed moisture or impurities. A typical activation procedure involves heating the catalyst in a furnace or under vacuum at a specific temperature for a defined period. For example, zeolite catalysts are often activated by calcination in air at 500-550°C for 4-6 hours.
Nitration Reaction Procedure
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Charging: The activated catalyst and the solvent (if any) are introduced into the flask. The m-xylene is then added.
-
Initiation of Reaction: The nitrating agent, or a solution of the nitrating agent in a suitable solvent, is added dropwise to the reaction mixture from the dropping funnel over a specific period while maintaining the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples from the reaction mixture and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete (as determined by the disappearance of the starting material), the catalyst is separated by filtration. The organic layer is then washed with a suitable aqueous solution (e.g., sodium bicarbonate solution to neutralize any remaining acid) and then with water. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.
-
Product Analysis: The product mixture is analyzed by GC or HPLC to determine the conversion of m-xylene and the selectivity for each of the nitro-m-xylene isomers.
Reaction Mechanism and Selectivity
The nitration of m-xylene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. In the case of m-xylene, the two methyl groups direct the incoming nitro group to the ortho and para positions. This results in the formation of three possible isomers: 2-nitro-m-xylene, 4-nitro-m-xylene, and 5-nitro-m-xylene. However, the 5-position is sterically hindered, so the main products are 2-nitro-m-xylene and 4-nitro-m-xylene.
Reaction pathway for the nitration of m-xylene.
The high selectivity for 4-nitro-m-xylene observed with certain catalysts, particularly shape-selective zeolites like Hβ, is attributed to the steric constraints imposed by the catalyst's pore structure. The transition state leading to the formation of the bulkier 2-nitro-m-xylene isomer is disfavored within the confined space of the zeolite channels, thus promoting the formation of the more linear 4-nitro-m-xylene.[1]
Experimental Workflow for Catalyst Benchmarking
A systematic workflow is essential for the effective benchmarking of new catalysts. The following diagram illustrates a logical sequence of steps from catalyst synthesis to performance evaluation.
Workflow for benchmarking catalyst performance.
References
Safety Operating Guide
Proper Disposal of 2,4-Dinitro-m-xylene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dinitro-m-xylene, a combustible and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. The primary and recommended method of disposal is through an approved hazardous waste disposal plant.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazard profile. This chemical is a combustible liquid and is harmful if it comes into contact with skin or is inhaled.
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection when handling this compound.
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors.
Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the vicinity of this chemical.
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. If you feel unwell, seek medical attention. Contaminated clothing should be washed before reuse.[1]
-
Fire: In case of a fire, use carbon dioxide (CO2), dry chemical, or foam for extinction.[1]
Spill Management
In the event of a spill, immediately remove all sources of ignition. Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1] The contaminated absorbent material should then be collected and placed in a suitable, closed container for disposal. Take precautionary measures against static discharges during cleanup.
Disposal Procedures
The required disposal method for this compound is to use an approved waste disposal plant.[1][2] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
Step-by-Step Disposal Workflow:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Containerization: Place the waste in a suitable, clearly labeled, and tightly closed container. Ensure the container is compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental disposal company. Provide them with the safety data sheet (SDS) for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Storage Temperature | Keep in a cool place. | [1] |
Note: No specific quantitative limits for disposal were found in the provided search results. Always consult with your institution's environmental health and safety (EHS) department and your chosen waste disposal company for their specific requirements.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,4-Dinitro-m-xylene
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 2,4-Dinitro-m-xylene, ensuring the well-being of researchers and compliance with safety standards. The following procedures are designed to be implemented immediately to mitigate risks associated with this chemical.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Material/Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Butyl gloves are noted for their high resistance to nitro-compounds.[1] Always inspect gloves for integrity before use and replace them immediately if they come into contact with the chemical. |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors or dust. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and accidents.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Ensure storage areas are clearly labeled with the appropriate hazard warnings.
-
Eliminate all sources of ignition from the storage and handling areas.[3]
Handling:
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. All personnel must be trained in its use.
-
Work Area: Designate a specific area within a fume hood for handling this compound.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before beginning work.
-
Dispensing: When transferring or weighing the chemical, do so carefully to avoid generating dust or splashes.
-
Contamination: Avoid contact with skin and eyes. Do not breathe in dust or vapors.[2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan: Spill Cleanup and Waste Management
Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Only trained personnel should manage a spill. Determine the extent of the spill and if it is safe to clean up internally.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[4]
-
Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collection: Once the material is fully absorbed, carefully sweep it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory cleaning solution.
-
Disposal of Cleanup Materials: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste bag for professional disposal.[4]
Waste Disposal
All this compound waste is considered hazardous and must be disposed of accordingly.
Immediate Steps for Waste Collection:
-
Collect all waste (solid and liquid) in clearly labeled, sealed containers.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Do not dispose of this compound down the drain.[5]
-
Arrange for professional disposal through your institution's environmental health and safety (EHS) office.
Laboratory-Scale Waste Deactivation (for advanced users):
For laboratories with the appropriate expertise and equipment, chemical reduction of the nitro groups to the less hazardous amino derivatives can be considered as a preliminary treatment step. This process must be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol: Reduction of Dinitroaromatic Compounds
The following is a general procedure for the reduction of a dinitroaromatic compound, which should be adapted and optimized for this compound under the guidance of a qualified chemist.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound waste in a suitable solvent such as ethanol.
-
Reducing Agent: Slowly add a reducing agent. Common systems include tin (Sn) metal and concentrated hydrochloric acid (HCl), or iron (Fe) powder and a milder acid like acetic acid.
-
Reaction: The mixture is typically heated to reflux and stirred for several hours until the reaction is complete (which can be monitored by techniques like TLC).
-
Workup: After cooling, the reaction mixture is neutralized, and the resulting diamino-m-xylene is extracted. The aqueous layer, containing the metal salts, should still be disposed of as hazardous waste.
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
